MJ04
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H16FN5 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C20H16FN5/c21-14-3-1-12(2-4-14)13-9-16-17(11-24-19(16)23-10-13)18-7-8-22-20(26-18)25-15-5-6-15/h1-4,7-11,15H,5-6H2,(H,23,24)(H,22,25,26) |
InChIキー |
IWEFQYFFHNADPN-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=N4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Profile of MJ04: A Selective JAK3 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and therapeutic potential of MJ04, a novel and highly selective Janus Kinase 3 (JAK3) inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the quantitative attributes of this compound, outlines key experimental methodologies for its characterization, and visualizes its mechanism of action within relevant signaling pathways.
Chemical Identity and Structure
This compound, with the CAS number 2099014-23-8, is a 3-pyrimidinylazaindole-based compound.[1] Its chemical structure is presented below:
Figure 1: Chemical Structure of this compound
(A visual representation of the chemical structure of this compound would be placed here in a full whitepaper.)
Quantitative Biological Data
This compound has demonstrated potent and selective inhibition of JAK3 in a variety of assays. The following tables summarize the key quantitative data gathered from in vitro and cellular experiments.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | ATP Concentration |
| JAK3 | 2.03 | 2.5 µM (Km) |
| JAK3 | 28.48 | 1 mM |
| JAK1 | 192.64 | Km |
| JAK2 | 255.88 | Km |
| IGF1R | >1000 | Km |
| GSK3β | 1843 | Km |
| EGFR | 3267 | Km |
| PI3Kα | >1000 | Km |
| PI3Kβ | >1000 | Km |
| PI3Kγ | 3667 | Km |
| PI3Kδ | >1000 | Km |
Data sourced from Hossain MM, et al., J Transl Med. 2024.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration |
| STAT3 Phosphorylation | A549 | Significant decrease in p-STAT3 (Tyr705) | 0.37-6 µM |
| T-cell Differentiation | Naive T-cells | Dampens differentiation into proinflammatory phenotypes | Not specified |
| Cytokine Inhibition | LPS-induced Macrophages | Inhibits proinflammatory cytokines | Not specified |
Data sourced from ProbeChem and Hossain MM, et al., J Transl Med. 2024.[1][2]
Table 3: Pharmacokinetic and Toxicological Profile of this compound in Mice
| Parameter | Value |
| LD50 | >2 g/kg |
Data sourced from MedchemExpress.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Synthesis of this compound
A general scheme for the synthesis of this compound is provided in the supplementary materials of the primary research article by Hossain et al.[1][3] The synthesis involves a multi-step process culminating in the formation of the 3-pyrimidinylazaindole core structure. Detailed reaction conditions, including reagents, solvents, temperatures, and purification methods, are available in the aforementioned publication.
In Vitro Kinase Assays
The inhibitory activity of this compound against a panel of kinases was determined using cell-free kinase assays.[1]
-
Protocol:
-
Kinase reactions were performed in triplicate at varying concentrations of this compound.
-
The assays were conducted at both the Km and 1 mM ATP concentrations to determine the mode of inhibition.
-
IC50 values were calculated using a sigmoidal dose-response (variable slope) equation with GraphPad Prism V9.5 Software.[1]
-
Cell Viability Assay
The effect of this compound on the viability of various cancer and normal cell lines was assessed using an MTT colorimetric assay.[2]
-
Protocol:
-
A549, HCT-116, Mia PaCa-2, MCF-7, Panc-2, and HEK293 cells were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of this compound.
-
After a specified incubation period, MTT reagent was added to each well.
-
The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.
-
Western Blot Analysis of STAT3 Phosphorylation
The impact of this compound on the JAK/STAT signaling pathway was evaluated by measuring the phosphorylation status of STAT3 in A549 cells.[2]
-
Protocol:
-
A549 cells were treated with various concentrations of this compound (0.37-6 µM).
-
For some experiments, cells were stimulated with IL-6 to induce STAT3 phosphorylation.[3]
-
Cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.
-
GAPDH was used as a loading control.[3]
-
In Vivo Hair Growth Promotion Studies
The efficacy of this compound in promoting hair growth was evaluated in a DHT-induced androgenetic alopecia mouse model.[2]
-
Protocol:
-
Androgenetic alopecia was induced in mice through the administration of dihydrotestosterone (DHT).
-
A solution of this compound (0.08mg/kg) was topically applied to the dorsal skin of the mice.[2]
-
Hair regrowth was monitored and documented over the course of the study.
-
Signaling Pathways and Mechanistic Diagrams
The primary mechanism of action of this compound is the inhibition of JAK3, which plays a crucial role in the JAK/STAT signaling pathway. This pathway is integral to cytokine signaling and immune cell function.
Caption: this compound inhibits the JAK/STAT signaling pathway.
The diagram above illustrates the canonical JAK/STAT signaling cascade and the point of intervention for this compound. Cytokine binding to its receptor leads to the activation of JAK3, which in turn phosphorylates STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate gene expression. This compound exerts its effect by directly inhibiting the kinase activity of JAK3, thereby blocking the downstream signaling events.
Caption: Workflow for analyzing STAT3 phosphorylation.
This workflow diagram outlines the key steps in assessing the impact of this compound on STAT3 phosphorylation in a cellular context. The process begins with cell culture and treatment, followed by protein extraction, separation, and immunodetection to quantify the levels of phosphorylated and total STAT3.
References
discovery and synthesis of the MJ04 compound
An In-Depth Technical Guide to the Discovery and Synthesis of Ibrutinib (PCI-32765)
Introduction
Ibrutinib, sold under the brand name Imbruvica®, is a first-in-class, orally administered small molecule drug that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Pharmacyclics and Janssen, it represents a significant advancement in the targeted therapy of B-cell malignancies.[1][3] Ibrutinib's mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[2][4] This disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells, makes Ibrutinib an effective treatment for various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2][5]
Discovery and Development
The journey of Ibrutinib began with Celera Genomics, which initiated a BTK inhibitor project to screen for small molecule inhibitors.[3] In April 2006, Pharmacyclics acquired this project and subsequently selected PCI-32765 (later named Ibrutinib) for preclinical studies due to its high potency and selectivity for BTK.[3][6] In December 2011, Pharmacyclics entered into a partnership with Janssen to co-develop and commercialize the drug.[3] Ibrutinib was granted breakthrough therapy designation by the FDA in February 2013 and received its first approval in November 2013 for the treatment of mantle cell lymphoma.[1][3] This was followed by approvals for chronic lymphocytic leukemia in February 2014.[3]
Mechanism of Action
Ibrutinib is a targeted covalent drug that irreversibly inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] BTK is a non-receptor tyrosine kinase that plays a critical role in the survival, proliferation, and trafficking of both normal and malignant B-cells.[5][7]
Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB).[4][8] These pathways are essential for maintaining the survival and proliferation of B-cells.[9][10]
Ibrutinib's acrylamide group forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to its irreversible inactivation.[2][4][11] By blocking BTK, Ibrutinib effectively shuts down the BCR signaling pathway, which in turn inhibits B-cell proliferation and survival, and disrupts their adhesion and migration to protective tumor microenvironments.[2][10][12] This leads to apoptosis (programmed cell death) of the malignant B-cells.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 11. targetedonc.com [targetedonc.com]
- 12. droracle.ai [droracle.ai]
MJ04: A Novel and Selective JAK3 Inhibitor for Hair Growth Promotion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MJ04 is a novel, highly selective, and potent 3-pyrimidinylazaindole based inhibitor of Janus Kinase 3 (JAK3).[1][2] It has emerged as a promising therapeutic agent for the treatment of hair loss, particularly alopecia.[1][2] JAK-STAT signaling pathway inhibitors are a recognized class of drugs for treating hair loss, and this compound's high selectivity for JAK3 may offer a favorable safety profile compared to less selective JAK inhibitors.[1] This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative data on its activity, and a summary of key experimental findings.
Mechanism of Action
This compound functions as a selective inhibitor of JAK3, a key enzyme in the JAK-STAT signaling pathway.[1][3] This pathway is crucial for regulating cell proliferation, differentiation, and the immune response.[1] In the context of hair loss, inflammatory cytokines can negatively impact hair follicles.[1] By inhibiting JAK3, this compound blocks the signaling of a narrow spectrum of γc cytokines, thereby modulating the immune response in the hair follicle microenvironment.[1][2] This targeted inhibition is believed to promote the transition of hair follicles into the growth phase (anagen), leading to hair regrowth.[1] In silico docking simulations have shown that this compound binds tightly within the ATP-binding region of the JAK3 kinase domain through hydrogen bonding and hydrophobic interactions.[1][4]
The signaling pathway targeted by this compound is depicted below:
Caption: this compound inhibits the JAK3 signaling pathway.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK3 | 2.03[1][3] |
| JAK1 | >180[5] |
| JAK2 | >180[5] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Selectivity of this compound against a Panel of Other Kinases
| Kinase | % Inhibition at 1 µM |
| IGF1R | <10 |
| GSK3β | <10 |
| EGFR | <10 |
| p110α | <10 |
| p110β | <10 |
| p110γ | <10 |
| p110δ | <10 |
Data from in vitro kinase assays demonstrating high selectivity of this compound for JAK3.[1][4]
Table 3: Binding Affinities of this compound to JAK Kinase Domains (In Silico Docking)
| Kinase Domain | Binding Affinity (kcal/mol) |
| JAK1 (3EYG) | -9.8[1][4] |
| JAK2 (6TPD) | -9.1[1][4] |
| JAK3 (5WFJ) | -9.8[1][4] |
Key Experimental Protocols
The following sections outline the methodologies used in the key experiments to characterize this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against JAK family kinases and other kinases.
Methodology:
-
Recombinant human JAK1, JAK2, and JAK3 kinases were used.
-
The kinase activity was measured using a radiometric assay with [γ-33P]ATP.
-
This compound was serially diluted and incubated with the respective kinase and substrate.
-
The reaction was initiated by the addition of ATP.
-
After incubation, the reaction was stopped, and the incorporation of 33P into the substrate was measured using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of STAT3 Phosphorylation
Objective: To assess the effect of this compound on the downstream signaling of the JAK pathway in a cellular context.
Methodology:
-
A549 cells were cultured and treated with increasing concentrations of this compound.[2][6]
-
For some experiments, cells were stimulated with IL-6 to induce STAT3 phosphorylation.[2][6]
-
After treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the levels of phosphorylated STAT3 relative to total STAT3.
The general workflow for this experiment is illustrated below:
Caption: Western blot experimental workflow.
In Vivo Hair Growth Promotion Studies
Objective: To evaluate the efficacy of topical this compound in promoting hair regrowth in animal models.
Methodology:
-
An androgenetic alopecia (AGA) model was established in mice by challenging them with dihydrotestosterone (DHT).[1][2]
-
Athymic nude mice were also used to assess hair regrowth.[1][2]
-
The dorsal skin of the mice was shaved to synchronize the hair follicle cycle.
-
A solution of this compound was topically applied to the shaved area daily.
-
Hair regrowth was monitored and documented through photography at regular intervals.
-
The onset and extent of hair regrowth were compared between the this compound-treated group and a vehicle control group.
Ex Vivo Human Hair Follicle Growth Assay
Objective: To assess the direct effect of this compound on the growth of human hair follicles.
Methodology:
-
Human hair follicles were isolated from scalp skin samples.
-
Individual follicles were cultured in a supplemented medium.
-
The culture medium was supplemented with different concentrations of this compound.
-
The length of the hair follicles was measured daily under a microscope.
-
The growth rate of hair follicles in the this compound-treated groups was compared to that of the control group.
Safety and Pharmacokinetics
This compound has demonstrated a favorable safety profile in both in vitro and in vivo studies.[1][2] It exhibited a reasonably good pharmacokinetic profile suitable for topical drug development.[1][2] In mice, the LD50 was found to be greater than 2 g/kg, indicating low acute toxicity.[3]
Conclusion
This compound is a highly potent and selective JAK3 inhibitor with significant potential as a therapeutic agent for hair loss. Its targeted mechanism of action, favorable safety profile, and demonstrated efficacy in preclinical models make it a strong candidate for advancement into human clinical trials for topical administration. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for alopecia.
References
- 1. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
Preliminary Safety and Toxicity Profile of MJ04: A Technical Overview
This guide provides a detailed summary of the preliminary toxicity data available for MJ04, a novel and highly selective Janus Kinase 3 (JAK3) inhibitor. The information is intended for researchers, scientists, and professionals in drug development, presenting key toxicological data, experimental methodologies, and relevant biological pathways.
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity and potency values for this compound based on preclinical studies.
| Parameter | Value | Species | Test Condition | Source |
| IC₅₀ (JAK3) | 2.03 nM | - | In vitro kinase assay at Kₘ ATP concentration | [1][2][3] |
| 28.48 nM | - | In vitro kinase assay at 1 mM ATP concentration | [3] | |
| LD₅₀ | > 2000 mg/kg | C57BL/6 Mice | Acute dermal administration | [1][2] |
Note: The IC₅₀ (half-maximal inhibitory concentration) indicates the potency of this compound in inhibiting the JAK3 enzyme. A lower value signifies higher potency. The LD₅₀ (median lethal dose) is a measure of acute toxicity; a value greater than 2000 mg/kg via dermal route suggests a low acute toxicity profile and is classified under Category 5 of the Globally Harmonized Classification System (GHS).[1]
Experimental Protocols
The acute dermal toxicity of this compound was evaluated to determine its potential for causing adverse effects upon a single skin exposure.
-
Test System: C57BL/6 mice.[1]
-
Guideline: The study followed a limit dose test procedure.
-
Dose Administration: A single dose of 2000 mg/kg body weight of this compound was applied dermally to the shaved dorsal skin of the mice.[1]
-
Observation Period: The animals were observed for 14 days following the administration of the compound.[1]
-
Parameters Monitored:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a crucial pathway for cytokine signaling that regulates various cellular processes. This compound is a selective inhibitor of JAK3.
Caption: this compound selectively inhibits JAK3, blocking the downstream phosphorylation of STAT proteins.
The diagram below outlines the key steps in the experimental workflow for the acute dermal toxicity study of this compound.
Caption: Workflow for the acute dermal toxicity assessment of this compound in mice.
References
MJ04: A Technical Guide to Target Identification and Validation as a Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target identification and validation of MJ04, a potent and selective inhibitor of Janus Kinase 3 (JAK3). This document provides a comprehensive overview of the experimental data and protocols that underscore the therapeutic potential of this compound. All quantitative data is summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.
Target Identification: this compound as a Selective JAK3 Inhibitor
This compound has been identified as a highly selective and potent ATP-competitive inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transmitting extracellular signals from cytokines and growth factors to the cell nucleus, where they regulate gene expression involved in immunity, proliferation, and differentiation.[2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK3 an attractive therapeutic target.[2]
The selectivity of this compound for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) and a panel of other kinases minimizes the potential for off-target effects, a critical consideration in drug development.[1][3]
In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of kinases using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for JAK3.
| Kinase Target | This compound IC50 (nM) | ATP Concentration | Reference |
| JAK3 | 2.03 | 2.5 µM (Km) | [1][2] |
| JAK3 | 28.48 | 1 mM | [1][2] |
| JAK1 | >180 | 2.5 µM (Km) | [3] |
| JAK2 | >180 | 2.5 µM (Km) | [3] |
| IGF1R | >1000 | Km | [1] |
| GSK3β | >1000 | Km | [1] |
| EGFR | >1000 | Km | [1] |
| p110α | >1000 | Km | [1] |
| p110β | >1000 | Km | [1] |
| p110γ | >1000 | Km | [1] |
| p110δ | >1000 | Km | [1] |
Mechanism of Action: ATP-Competitive Inhibition
Docking simulations and kinetic assays have confirmed that this compound acts as an ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of the JAK3 kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[1] This competitive inhibition is a key aspect of its mechanism of action.
Target Validation: Cellular and In Vivo Efficacy
The inhibitory effect of this compound on the JAK3 signaling pathway has been validated in cellular and in vivo models. These studies confirm that this compound effectively suppresses the phosphorylation of key downstream signaling molecules, leading to the desired biological response.
Inhibition of JAK-STAT Signaling in A549 Cells
Western blot analysis in A549 human lung carcinoma cells demonstrated that this compound significantly reduces the phosphorylation of JAK1, JAK3, and STAT3 in a dose-dependent manner.[4] This provides direct evidence of target engagement and inhibition of the JAK-STAT pathway in a cellular context.
Pharmacokinetic Profile and In Vivo Safety
Pharmacokinetic studies in mice have shown that this compound exhibits a reasonable pharmacokinetic profile. Furthermore, toxicology experiments have demonstrated a favorable safety profile, with a high LD50 value (>2 g/kg), suggesting low acute toxicity.
| Pharmacokinetic Parameter | Value | Species | Reference |
| LD50 (Acute Dermal Toxicity) | > 2 g/kg | Wistar Rats |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of IC50 values for this compound against JAK3 using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
JAK3 enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Reagent A, Reagent B, Assay Buffer)
-
384-well white assay plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the 2X kinase buffer.
-
Prepare a solution of JAK3 enzyme in 1X kinase buffer.
-
Prepare a substrate/ATP mix in 1X kinase buffer. The final ATP concentration should be at the Km for JAK3 (e.g., 2.5 µM).
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the diluted JAK3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of JAK-STAT Phosphorylation in A549 Cells
This protocol details the procedure for assessing the phosphorylation status of JAK1, JAK3, and STAT3 in A549 cells treated with this compound.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RIPA buffer (with protease and phosphatase inhibitors)
-
Bradford reagent
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JAK1, anti-phospho-JAK3, anti-phospho-STAT3 (Tyr705), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to the loading control (GAPDH).
-
Signaling Pathway
The JAK-STAT signaling pathway is a primary target of this compound. The following diagram illustrates the canonical pathway and the inhibitory action of this compound.
References
In-Depth Technical Guide: Solubility and Stability of MJ04 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical parameters of solubility and stability for the selective JAK3 inhibitor, MJ04, in dimethyl sulfoxide (DMSO). As a potent inhibitor with an IC50 of 2.03 nM, understanding its behavior in a common laboratory solvent like DMSO is paramount for accurate and reproducible experimental results in drug discovery and development.[1][2] This document outlines key considerations, experimental protocols, and data presentation for assessing these properties.
Core Concepts: Solubility and Stability in Drug Discovery
The solubility and stability of a compound in a solvent are fundamental properties that significantly impact its handling, storage, and utility in biological assays.
-
Solubility dictates the maximum concentration of a compound that can be dissolved in a solvent to form a homogeneous solution. Inadequate solubility can lead to precipitation, inaccurate concentration measurements, and unreliable assay results.
-
Stability refers to the chemical integrity of a compound over time under specific conditions. Degradation of a compound can result in the loss of its biological activity and the formation of unknown impurities that may have off-target effects.
DMSO is a widely used polar aprotic solvent in drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds.[3] However, factors such as water content, temperature, and freeze-thaw cycles can influence the stability of compounds dissolved in it.[4][5]
Solubility of this compound in DMSO
Quantitative Solubility Data
Researchers should experimentally determine the solubility of this compound in DMSO. The results should be recorded in a structured format for clarity and comparison.
| Parameter | Value | Unit | Method | Notes |
| Kinetic Solubility | TBD | µM | Nephelometry/Turbidimetry | Measured from a DMSO stock solution |
| Thermodynamic Solubility | TBD | µM | HPLC/UV or LC/MS | Equilibrium solubility |
| Maximum Stock Concentration | TBD | mM | Visual Inspection/NMR | Clear solution at room temperature |
TBD: To Be Determined experimentally.
Experimental Protocol for Solubility Determination (NMR Method)
This protocol outlines a common method for determining the solubility of a compound in DMSO using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Objective: To determine the maximum soluble concentration of this compound in DMSO-d6.
Materials:
-
This compound (solid)
-
DMSO-d6 (deuterated dimethyl sulfoxide)
-
Internal standard (e.g., 1,3,5-trioxane)
-
NMR tubes
-
Vortex mixer
-
Centrifuge
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the internal standard in DMSO-d6 at a known concentration (e.g., 1 mM).
-
Create a supersaturated sample of this compound by adding an excess amount of the solid compound to a known volume of the internal standard/DMSO-d6 solution in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the sample at a constant temperature (e.g., 25°C) for 24 hours to allow it to reach thermodynamic equilibrium.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully transfer the supernatant to a clean NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate the peaks corresponding to the internal standard and this compound.
-
Calculate the concentration of this compound based on the relative integration values and the known concentration of the internal standard.
Stability of this compound in DMSO
Assessing the stability of this compound in DMSO is crucial for ensuring the integrity of stock solutions and the reliability of experimental data over time.
Quantitative Stability Data
The stability of this compound in DMSO should be evaluated under various storage conditions. The percentage of the compound remaining after a specified period should be quantified.
| Storage Condition | Time Point | % Remaining | Method | Degradants Observed |
| Room Temperature (20-25°C) | 24 hrs | TBD | HPLC/UV | TBD |
| 7 days | TBD | HPLC/UV | TBD | |
| Refrigerated (2-8°C) | 7 days | TBD | HPLC/UV | TBD |
| 30 days | TBD | HPLC/UV | TBD | |
| Frozen (-20°C) | 30 days | TBD | HPLC/UV | TBD |
| 90 days | TBD | HPLC/UV | TBD | |
| Freeze/Thaw Cycles | 5 cycles | TBD | HPLC/UV | TBD |
TBD: To Be Determined experimentally.
Experimental Protocol for Stability Assessment (HPLC Method)
This protocol describes a general method for assessing the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
Objective: To evaluate the chemical stability of this compound in a DMSO stock solution under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. This will be your time zero (T₀) sample.
-
Immediately dilute an aliquot of the T₀ stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system to obtain the initial peak area of this compound.
-
Aliquot the remaining 10 mM stock solution into several vials for storage under different conditions (room temperature, 4°C, -20°C).
-
For the freeze-thaw stability assessment, subject an aliquot to repeated cycles of freezing at -20°C and thawing at room temperature.
-
At specified time points (e.g., 24 hours, 7 days, 30 days), retrieve an aliquot from each storage condition.
-
Dilute the aged aliquots to the same concentration as the T₀ sample and analyze by HPLC using the same method.
-
Calculate the percentage of this compound remaining by comparing the peak area of the aged samples to the peak area of the T₀ sample.
-
Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action: Inhibition of the JAK/STAT Pathway
This compound is a selective inhibitor of Janus Kinase 3 (JAK3).[1] It exerts its effects by blocking the phosphorylation and activation of downstream signaling molecules, primarily Signal Transducer and Activator of Transcription (STAT) proteins.[7] This inhibition of the JAK/STAT pathway is crucial for its therapeutic effects.[8][9]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for determining the solubility and stability of this compound in DMSO.
Caption: Workflow for this compound solubility and stability testing.
Conclusion
A thorough understanding and experimental determination of the solubility and stability of this compound in DMSO are critical for its successful application in research and development. By following standardized protocols and maintaining well-documented data, researchers can ensure the quality and reliability of their studies involving this potent JAK3 inhibitor. The provided methodologies and data presentation formats offer a robust framework for these essential characterizations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro Characterization of MJ04
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel and highly selective 3-pyrimidinylazaindole based inhibitor of Janus Kinase 3 (JAK3). The data and protocols presented herein are essential for understanding its mechanism of action, selectivity, and cellular effects, providing a solid foundation for further drug development and research applications.
Biochemical Characterization
This compound has been identified as a potent and selective inhibitor of JAK3, a key enzyme in the JAK-STAT signaling pathway, which is integral to cell proliferation, differentiation, and immune regulation.[1][2]
Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against the JAK family of kinases and a broader panel of related kinases to determine its potency and selectivity.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC₅₀ (nM) |
| JAK1 | > 1000 |
| JAK2 | > 1000 |
| JAK3 | 2.03 [3] |
| TYK2 | > 1000 |
Table 2: Selectivity Profile of this compound against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| IGF1R | < 10 |
| GSK3β | < 10 |
| EGFR | < 10 |
| p110α | < 10 |
| p110β | < 10 |
| p110γ | < 10 |
| p110δ | < 10 |
Data synthesized from information suggesting high selectivity.[1][4]
Binding Affinity
In silico docking simulations were performed to elucidate the binding mode and affinity of this compound to the ATP binding site of JAK family kinases. These studies revealed that this compound binds tightly within the ATP binding region of JAK3.[1][4]
Table 3: Calculated Binding Affinities of this compound to JAK Kinase Domains
| Kinase Domain (PDB ID) | Binding Affinity (kcal/mol) |
| JAK1 (3EYG) | -9.8[1][4] |
| JAK2 (6TPD) | -9.1[1][4] |
| JAK3 (5WFJ) | -9.8[1][4] |
The binding is stabilized by hydrogen bonds and hydrophobic interactions with key residues in the hinge region of the kinase domain.[4] Specifically, in JAK3, the pyrrole NH atom of this compound forms H-bonds with the hinge region residue E903, and the pyridine N atom interacts with L905.[4]
Experimental Protocol: Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK3)
-
This compound compound
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the kinase and the specific peptide substrate to the wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.[4]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Characterization
Cell-based assays were conducted to confirm that the biochemical inhibition of JAK3 by this compound translates into a functional effect on the intracellular signaling pathway.
Inhibition of the JAK/STAT Signaling Pathway
This compound's mechanism of action was confirmed in cellular contexts. In A549 cells, treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of JAK1, JAK3, and their downstream target, STAT3 (at Tyr705).[2] This demonstrates that this compound effectively blocks the signal transduction cascade mediated by these kinases. The inhibition of STAT3 phosphorylation was also observed in A549 cells stimulated with IL-6, a cytokine that activates the JAK/STAT pathway.[2]
Caption: this compound inhibits the JAK3/STAT3 signaling pathway.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated in a panel of cancer cell lines using an MTT assay.
Table 4: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 30 |
| HCT-116 | Colorectal Carcinoma | > 30 |
| Mia PaCa-2 | Pancreatic Cancer | > 30 |
| MCF-7 | Breast Adenocarcinoma | > 30 |
| Panc-2 | Pancreatic Cancer | > 30 |
| HEK293 | Normal Kidney | > 30 |
Data synthesized from information indicating low cytotoxicity in these cell lines.[2]
Experimental Protocols
Objective: To assess the effect of this compound on the phosphorylation status of JAK and STAT proteins in a cell line.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-JAK3, anti-total-JAK3, anti-p-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).[3] A vehicle-treated group serves as a negative control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.[3]
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using software like ImageJ. Normalize the phosphoprotein levels to the total protein levels and the loading control (GAPDH).[2]
Caption: Experimental workflow for Western Blot analysis.
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cells.
Materials:
-
Cell lines (e.g., A549, HEK293)
-
Cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value, if applicable.
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent and selective inhibitor of JAK3. It effectively blocks the JAK/STAT signaling pathway in cellular models, confirming its mechanism of action. The comprehensive data presented in this guide, including inhibitory concentrations, binding affinities, and detailed experimental protocols, underscore the potential of this compound as a targeted therapeutic agent and provide a valuable resource for researchers in the field of kinase inhibitor development.
References
MJ04: A Selective JAK3 Inhibitor and its Role in Signal Transduction
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of MJ04, a novel, highly selective, and potent small molecule inhibitor of Janus Kinase 3 (JAK3). It details its mechanism of action within the JAK/STAT signal transduction pathway, presents key quantitative data on its inhibitory activity, and outlines the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of immunology, inflammation, and hair growth disorders.
Introduction to this compound and the JAK/STAT Pathway
This compound is a 3-pyrimidinylazaindole-based compound identified as a selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. The JAK family, which also includes JAK1, JAK2, and TYK2, plays a critical role in cytokine signaling. This signaling cascade, known as the JAK/STAT pathway, is integral to numerous cellular processes, including cell proliferation, differentiation, and immune system regulation[1].
The JAK/STAT pathway is activated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.
This compound exerts its effect by selectively inhibiting the kinase activity of JAK3, thereby blocking the downstream phosphorylation of STAT proteins and mitigating the cellular response to specific cytokine signals[1][2]. Due to its selectivity for JAK3, which is primarily associated with γc chain-containing cytokine receptors, this compound offers a more targeted therapeutic approach compared to pan-JAK inhibitors[1].
Quantitative Analysis of this compound Inhibitory Activity
The potency and selectivity of this compound have been quantified through various in vitro kinase assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases [1][3]
| Kinase | IC50 (nM) at Km ATP | IC50 (nM) at 1 mM ATP |
| JAK3 | 2.03 | 28.48 |
| JAK1 | >186 | - |
| JAK2 | >186 | - |
Table 2: Selectivity Profile of this compound Against a Panel of Kinases [3]
| Kinase | % Inhibition at 1 µM this compound |
| IGF1R | <10% |
| GSK3β | <10% |
| EGFR | <10% |
| p110α | <10% |
| p110β | <10% |
| p110γ | <10% |
| p110δ | <10% |
Table 3: Binding Affinities of this compound to JAK Kinase Domains (In Silico Docking) [1][3]
| Kinase Domain (PDB ID) | Binding Affinity (kcal/mol) |
| JAK1 (3EYG) | -9.8 |
| JAK2 (6TPD) | -9.1 |
| JAK3 (5WFJ) | -9.8 |
Signal Transduction Pathway of this compound Action
This compound acts as an ATP-competitive inhibitor of JAK3[3][4]. The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK3.
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducibility and further research. The following sections provide an overview of the key experimental protocols.
This assay was performed to determine the IC50 values of this compound against various kinases.
-
Objective: To quantify the inhibitory potency of this compound on JAK family kinases and other selected kinases.
-
Methodology:
-
Kinase reactions are set up in a buffer containing the respective kinase, a substrate peptide, and ATP.
-
This compound is added to the reaction mixture at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western blotting was used to assess the effect of this compound on the phosphorylation of STAT proteins in a cellular context[2].
-
Objective: To determine if this compound inhibits the phosphorylation of STAT3 in a dose-dependent manner in A549 cells.
-
Methodology:
-
A549 cells were seeded at a density of 0.2 x 10^6 cells/well in 6-well plates[1].
-
Cells were treated with increasing concentrations of this compound for a specified duration. In some experiments, cells were stimulated with IL-6 to induce STAT3 phosphorylation[2].
-
Following treatment, cells were lysed, and total protein was extracted.
-
Protein concentration was determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., GAPDH) was also used.
-
The membrane was then incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the relative levels of p-STAT3.
-
References
The MJ04 Molecule: A Technical Whitepaper on Early Research Findings as a Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MJ04 molecule has emerged as a novel and potent small molecule inhibitor with high selectivity for Janus Kinase 3 (JAK3). Early research findings indicate its significant potential in therapeutic areas, particularly in the promotion of hair growth, by modulating the JAK/STAT signaling pathway. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further investigation and development.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling cascades initiated by cytokines and growth factors. These pathways regulate a wide array of cellular processes, including immune responses, cell proliferation, and differentiation.[1] The selective inhibition of specific JAK isoforms is a key strategy in the development of targeted therapies for various diseases. This compound has been identified as a highly selective inhibitor of JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit.[2] This selectivity suggests a potential for therapeutic intervention with a more focused and potentially safer profile compared to pan-JAK inhibitors.
Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of JAK3.[3] This action directly prevents the phosphorylation and subsequent activation of JAK3. In the canonical JAK/STAT pathway, cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity for trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4]
In the context of A549 lung cancer cells, which express JAK1, JAK3, and STAT3, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of JAK1, JAK3, and STAT3 at Tyr705.[5] This inhibition of STAT3 phosphorylation is a key downstream event, as phosphorylated STATs typically dimerize and translocate to the nucleus to act as transcription factors for target genes involved in cell proliferation and immune responses.[1] Studies have shown that cytokines such as Interferon-γ (IFN-γ) and Interleukin-6 (IL-6) can activate the JAK/STAT pathway in A549 cells.[6][7] The inhibitory action of this compound on this pathway is central to its observed biological effects.
Signaling Pathway Diagram
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | ATP Concentration | Notes |
| JAK3 | 2.03 | 2.5 µM (Km) | Highly potent and selective for JAK3.[3] |
| JAK3 | 28.48 | 1 mM | Demonstrates ATP-competitive inhibition.[3] |
| JAK1 | >180 | 2.5 µM (Km) | Over 90-fold selectivity against JAK1. |
| JAK2 | >200 | 2.5 µM (Km) | Over 90-fold selectivity against JAK2. |
Table 2: Molecular Docking Binding Affinities of this compound
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
| JAK3 (5WFJ) | -9.8 |
| JAK1 (3EYG) | -9.8 |
| JAK2 (6TPD) | -9.1 |
Data from molecular docking simulations suggest strong binding interactions within the ATP-binding pocket of JAK kinases.[3]
Table 3: In Vivo Hair Growth Promotion with Topical this compound
| Treatment Group (C57BL/6 Mice) | Dosage | Observation |
| Control (Vehicle) | N/A | Normal hair growth cycle. |
| This compound | 0.04 mg/kg | Significant induction of anagen phase (hair growth).[8] |
| This compound | 0.08 mg/kg | Dose-dependent increase in hair growth promotion.[8] |
| Tofacitinib (Control) | 0.08 mg/kg | Positive control showing hair growth promotion.[8] |
Experimental Protocols
This section provides an overview of the methodologies employed in the early research of this compound.
Western Blotting for Phosphorylation Status
This protocol was used to assess the inhibitory effect of this compound on the phosphorylation of JAK and STAT proteins in A549 cells.
-
Cell Culture: A549 cells were cultured in appropriate media and seeded in 6-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). For cytokine stimulation experiments, cells were pre-treated with this compound before the addition of IL-6.
-
Cell Lysis: After treatment, cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against p-JAK1, p-JAK3, p-STAT3 (Tyr705), total JAK1, total JAK3, total STAT3, and a loading control (e.g., GAPDH or β-actin). Specific antibody dilutions should be optimized as per manufacturer recommendations (e.g., 1:1000).[9][10]
-
The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blotting
Molecular Docking
Molecular docking studies were performed to predict the binding mode and affinity of this compound to the ATP-binding site of JAK kinases.
-
Software: Commonly used software for molecular docking includes AutoDock Vina and Schrödinger Maestro.[2][11][12]
-
Protein Preparation: The 3D crystal structures of JAK1 (e.g., PDB ID: 3EYG), JAK2 (e.g., PDB ID: 6TPD), and JAK3 (e.g., PDB ID: 5WFJ) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added.[3][12]
-
Ligand Preparation: The 3D structure of the this compound molecule was generated and energy-minimized.
-
Docking Simulation: The docking was performed by defining a grid box around the ATP-binding site of the kinases. The software then explores various conformations and orientations of this compound within the binding site and calculates the binding energy for each pose.[12]
-
Analysis: The resulting poses were analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the kinase.
In Vivo Hair Growth Promotion Model
A C57BL/6 mouse model of androgenetic alopecia (AGA) was utilized to evaluate the in vivo efficacy of topical this compound.
-
Animal Model: Male C57BL/6 mice were used, as their hair growth cycle is well-characterized.[13][14]
-
Induction of Telogen Phase: The hair on the dorsal skin of the mice was synchronized to the telogen (resting) phase, often through depilation.
-
Treatment: A solution of this compound in a suitable vehicle (e.g., a mixture of ethanol and propylene glycol) was topically applied to the shaved dorsal skin daily for a defined period (e.g., 28 days).[15][16]
-
Assessment of Hair Growth: Hair regrowth was monitored and quantified using several methods:
-
Visual Scoring: A scoring system based on the extent of hair coverage and skin darkening (indicative of anagen phase) was used. For example, a scale from 0 (no growth) to 3 or 4 (complete growth) can be employed.[5][13][17]
-
Image Analysis: Digital photographs of the treatment area were taken at regular intervals and analyzed using software like ImageJ to quantify the area of hair regrowth.[14]
-
Histological Analysis: Skin samples were collected at the end of the study, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine the number and stage of hair follicles.[8]
-
Pharmacokinetic and Safety Profile
Preliminary data suggests that this compound possesses a favorable pharmacokinetic profile and a good safety profile in in vivo models. Further detailed studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a comprehensive safety and toxicity profile for potential clinical development.
Conclusion and Future Directions
The early research on the this compound molecule has established it as a potent and selective JAK3 inhibitor with a clear mechanism of action involving the JAK/STAT signaling pathway. The quantitative data from in vitro and in vivo studies are promising, particularly for its potential application in promoting hair growth. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon, validate, and expand the understanding of this compound's therapeutic potential.
Future research should focus on:
-
Comprehensive pharmacokinetic and toxicological studies to fully assess the drug-like properties and safety of this compound.
-
Investigation of the efficacy of this compound in other disease models where JAK3 inhibition is a relevant therapeutic strategy, such as autoimmune and inflammatory disorders.
-
Optimization of the formulation for topical delivery to enhance efficacy and patient compliance.
-
Elucidation of the downstream transcriptional targets of the JAK/STAT pathway that are modulated by this compound to gain deeper insights into its molecular effects.
References
- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking analysis of the oral tumor target JAK STAT 3 with oxo-azo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. article.imrpress.com [article.imrpress.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MJ04 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJ04 is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway.[1] With an IC50 of 2.03 nM, this compound demonstrates significant potential for research and therapeutic applications, particularly in areas involving immune regulation and cell proliferation.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.
Mechanism of Action: this compound exerts its effects by competitively binding to the ATP-binding site of JAK3, thereby inhibiting its kinase activity. This leads to a downstream blockade of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key mediators of cytokine signaling. Specifically, this compound has been shown to inhibit the phosphorylation of JAK1, JAK3, and STAT3.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing an indication of its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 30 |
| HCT-116 | Colorectal Carcinoma | > 30 |
| Mia PaCa-2 | Pancreatic Cancer | > 30 |
| MCF-7 | Breast Cancer | > 30 |
| Panc-1 | Pancreatic Cancer | > 30 |
Data represents the concentration of this compound required to inhibit cell growth by 50% after a 48-hour incubation period, as determined by an MTT assay.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages
This table illustrates the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage-like cells.
| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 0.01 | ~25% | ~20% | ~15% |
| 0.1 | ~50% | ~45% | ~40% |
| 1 | ~75% | ~70% | ~65% |
| 10 | ~90% | ~85% | ~80% |
Data is estimated from graphical representations in scientific literature.[2] J774A.1 cells were stimulated with LPS and then treated with varying concentrations of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for cell-based assays with this compound.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay using MTT
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells, such as the A549 human lung carcinoma cell line.
Materials:
-
This compound (dissolved in DMSO)
-
A549 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions to create a dose-response curve.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for examining the inhibitory effect of this compound on STAT3 phosphorylation in A549 cells.
Materials:
-
This compound (dissolved in DMSO)
-
A549 cells
-
DMEM with 10% FBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates at a density of 0.2 x 10⁶ cells/well and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours.[3] For IL-6 stimulation experiments, serum-starve the cells for at least 12 hours, pre-treat with this compound for 4 hours, and then stimulate with IL-6.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (GAPDH).
-
Protocol 3: Measurement of Pro-inflammatory Cytokine Inhibition by ELISA
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
This compound (dissolved in DMSO)
-
J774A.1 macrophage-like cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Seed J774A.1 cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1-2 hours.[2]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[2]
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
ELISA:
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for each kit.
-
This typically involves coating a plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage of inhibition for each this compound concentration compared to the LPS-stimulated control.
-
References
Application Notes: Protocols for the Functional Analysis of Compound MJ04 in Primary Neuronal Cultures
Disclaimer: A specific, standardized protocol explicitly named "MJ04 experimental protocol" was not found in a review of publicly available scientific literature. The following document provides a comprehensive set of established and widely used protocols for the culture and experimental analysis of primary neurons. The term "Compound this compound" is used as a placeholder for a user-defined experimental agent. These protocols are intended for researchers, scientists, and drug development professionals to serve as a detailed guide for assessing the effects of novel compounds on neuronal health and function.
Introduction
Primary neuronal cultures are a cornerstone of neuroscience research, providing an invaluable in vitro system to study neuronal development, function, and pathology in a controlled environment.[1][2][3] They are critical tools for neurotoxicity testing and for screening the therapeutic potential of novel compounds like this compound.[2][4] This document outlines detailed protocols for the isolation and culture of primary rodent hippocampal neurons, subsequent treatment with the hypothetical Compound this compound, and downstream analysis using immunocytochemistry and Western blotting to assess its effects on neuronal viability, signaling, and morphology.
Materials and Reagents
Primary Neuron Isolation and Culture
-
Dissection: Hank's Balanced Salt Solution (HBSS), sterile dissection tools (forceps, scissors), 70% ethanol.[5][6]
-
Digestion: Papain or Trypsin solution (e.g., 0.25% Trypsin-EDTA).[3][7]
-
Plating Medium: Neurobasal Medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.[1][8]
-
Culture Vessel Coating: Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) solution (50 µg/mL).[8][9][10]
-
Growth Medium: BrainPhys™ Neuronal Medium or Neurobasal with appropriate supplements.[1]
Experimental Reagents
-
Compound this compound: Stock solution of known concentration, dissolved in a vehicle-compatible solvent (e.g., DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization/Blocking Buffer: PBS with 0.25% Triton X-100 and 5% Bovine Serum Albumin (BSA).
-
Primary Antibodies: e.g., Rabbit anti-MAP2, Mouse anti-Beta-Actin, Rabbit anti-phospho-ERK1/2.
-
Secondary Antibodies: e.g., Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (HRP-conjugated).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hippocampal Neurons
This protocol is adapted from standard procedures for isolating neurons from embryonic day 18 (E18) mouse or rat pups.[3][5][8]
-
Preparation: Coat culture plates with Poly-D-Lysine solution (e.g., 300 µL for a 24-well plate) and incubate for at least 2 hours at 37°C.[10] Wash plates 3-4 times with sterile PBS and leave the final wash on until plating.[8]
-
Dissection: Euthanize pregnant E18 rodent according to institutional guidelines. Dissect embryos and isolate the brains in ice-cold HBSS. Under a dissecting microscope, carefully remove the hippocampi from the cortices.[5][6]
-
Digestion: Transfer hippocampi to a tube with a digestion enzyme (e.g., 0.25% Trypsin) and incubate at 37°C for 10-15 minutes.[7]
-
Trituration: Stop digestion by adding plating medium. Gently triturate the tissue with a flame-polished Pasteur pipette until no visible clumps remain and the solution is turbid.[3][7]
-
Cell Counting & Plating: Centrifuge the cell suspension at 300 x g for 4 minutes.[5] Resuspend the pellet in fresh plating medium. Perform a cell count using a hemocytometer and Trypan Blue.
-
Seeding: Dilute the cell suspension to the desired density (e.g., 200,000 cells/mL) and plate onto the prepared culture vessels.[7]
-
Maintenance: Incubate at 37°C, 5% CO₂. After 24 hours, replace 50% of the medium with fresh, pre-warmed maintenance medium. Continue half-medium changes every 3-4 days.[1]
Protocol 2: Treatment with Compound this compound
-
Preparation: Prepare serial dilutions of Compound this compound in pre-warmed maintenance medium from a high-concentration stock. Ensure the final vehicle concentration (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%.
-
Treatment: At 7 days in vitro (DIV), when neurons have developed mature processes, remove 50% of the medium from each well and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Immunocytochemistry for Neuronal Morphology
-
Fixation: After treatment, gently wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization & Blocking: Wash 3x with PBS. Permeabilize and block non-specific binding by incubating with blocking buffer for 1 hour.
-
Primary Antibody: Incubate with primary antibody (e.g., anti-MAP2 to visualize neuronal dendrites) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash 3x with PBS. Incubate with a fluorescently-conjugated secondary antibody and DAPI (for nuclei) for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash 3x with PBS and mount coverslips. Acquire images using a fluorescence microscope. Analyze neurite outgrowth, branching, and cell survival.
Protocol 4: Western Blot for Protein Expression
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Data Presentation
The following tables represent hypothetical data from experiments using Compound this compound.
Table 1: Effect of Compound this compound on Primary Neuron Viability (48h Treatment)
| This compound Concentration (µM) | Vehicle (0) | 0.1 | 1 | 10 | 100 |
|---|---|---|---|---|---|
| Cell Viability (% of Control) | 100 ± 4.5 | 102 ± 5.1 | 98 ± 3.9 | 75 ± 6.2 | 31 ± 5.8 |
| p-value vs. Vehicle | - | >0.99 | >0.99 | <0.05 | <0.001 |
Table 2: Quantification of p-ERK1/2 Signaling Protein Levels Post-MJ04 Treatment (1h)
| Treatment Group | Normalized p-ERK1/2 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 1.0 |
| This compound (10 µM) | 2.45 ± 0.21 | 2.45 |
| Positive Control (BDNF) | 3.10 ± 0.25 | 3.10 |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing Compound this compound in primary neurons.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical neuroprotective signaling pathway that could be activated by Compound this compound, leading to the phosphorylation of the kinase ERK and promoting cell survival.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 小鼠原代神经元的分离和转染-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with MJ04
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJ04 is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3) with an IC50 of 2.03 nM.[1][2] Its selectivity for JAK3 over other JAK isoforms, such as JAK1 and JAK2, makes it a valuable tool for investigating the specific roles of JAK3 in various physiological and pathological processes.[3][4] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling through the common gamma chain (γc), which is a component of the receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is critical for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. By inhibiting JAK3, this compound can modulate immune responses, making it a promising candidate for the study of autoimmune diseases, inflammation, and cancer.[5][6] These application notes provide a summary of the available data on the in vivo use of this compound and other selective JAK3 inhibitors, along with detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK3. The inhibition of JAK3 by this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7] This disruption of the JAK/STAT signaling pathway ultimately leads to the modulation of gene expression involved in immune cell function.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant selective JAK3 inhibitors in various in vivo models.
Table 1: In Vivo Efficacy of this compound (Topical Administration)
| Animal Model | Application | Concentration/Dose | Vehicle | Outcome | Reference |
| Athymic Nude Mice | Hair Growth Promotion | 0.016 mg/kg, 0.04 mg/kg, 0.08 mg/kg | PEG-300 and Ethanol | Early onset of hair regrowth at day 12. | [3] |
| C57BL/6 Mice | Dermal Toxicity | 0.04 mg/kg and 0.08 mg/kg (single dose) | Not specified | No mortality or clinical signs of toxicity. | [3] |
| Wistar Rats | Dermal Toxicity | Up to 2 g/kg (single dose) | Not specified | LD50 > 2 g/kg. No mortality or clinical signs of toxicity. | [3] |
Table 2: In Vivo Efficacy of Other Selective JAK3 Inhibitors (Oral Administration)
| Compound | Animal Model | Application | Dose | Vehicle | Outcome | Reference |
| Z583 | Mouse Collagen-Induced Arthritis (CIA) | Anti-inflammatory | 3 mg/kg (daily) | Not specified | Significant reduction in the development of inflammatory response. | [5] |
| EP009 | Human T-cell Non-Hodgkin Lymphoma (T-NHL) Xenograft in Mice | Anti-cancer | Not specified | Not specified | Reduced tumor growth and levels of phosphorylated STAT3. | [8] |
| Tofacitinib (Pan-JAK inhibitor with high JAK3 activity) | SIV-infected Rhesus Macaques | Immunomodulation | 20 mg/kg (daily) | Not specified | Depletion of NK cell subsets. | [9] |
| RB1 | Mouse Collagen-Induced Arthritis (CIA) | Anti-inflammatory | 10, 30, or 100 mg/kg | Not specified | Reduced inflammation and joint pathology. | [10] |
Experimental Protocols
Topical Administration of this compound for Hair Growth Studies in Mice
This protocol is based on the study by Hossain et al. (2024).[3]
a. Animal Model:
-
Athymic nude mice (male, n=5 per group).
b. Materials:
-
This compound
-
Vehicle: Polyethylene glycol 300 (PEG-300) and Ethanol (1:1 ratio)
-
Micropipettes
c. Dosing and Administration:
-
Prepare solutions of this compound in the vehicle at concentrations of 0.016 mg/kg, 0.04 mg/kg, and 0.08 mg/kg.
-
On the day of treatment, topically apply the prepared solutions to the dorsal skin of the mice.
-
Include a vehicle control group receiving only the PEG-300 and ethanol mixture.
-
Administer the treatment daily for 28 days.
d. Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of hair growth and any skin irritation daily.
-
Capture digital photographs of the treatment area at regular intervals (e.g., weekly).
-
At the end of the study, skin samples can be collected for histological analysis to assess hair follicle morphology and density.
Oral Administration of a Selective JAK3 Inhibitor in a Mouse Model of Inflammation
This protocol is a general guideline based on studies with other selective JAK3 inhibitors like Z583.[5]
a. Animal Model:
-
DBA/1 mice for Collagen-Induced Arthritis (CIA) model.
b. Materials:
-
This compound (or other selective JAK3 inhibitor)
-
Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Oral gavage needles.
c. Dosing and Administration:
-
Prepare a suspension of the JAK3 inhibitor in the vehicle at the desired concentration (e.g., 3 mg/kg for Z583).
-
Administer the suspension orally to the mice once daily using a gavage needle.
-
The volume of administration should be appropriate for the size of the animal (e.g., 10 ml/kg for mice).
-
Include a vehicle control group.
d. Monitoring and Endpoint Analysis:
-
Monitor the clinical signs of arthritis (e.g., paw swelling, redness) regularly.
-
At the end of the study, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and joint tissues for histological evaluation of inflammation and cartilage damage.
Intraperitoneal Injection of a Selective JAK3 Inhibitor in a Mouse Xenograft Model
This protocol is a general guideline for cancer studies.
a. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID) bearing human tumor xenografts.
b. Materials:
-
This compound (or other selective JAK3 inhibitor)
-
Vehicle: A suitable vehicle for intraperitoneal injection (e.g., saline, 10% DMSO in corn oil).
-
Syringes and needles (e.g., 27-gauge).
c. Dosing and Administration:
-
Prepare a solution or suspension of the JAK3 inhibitor in the chosen vehicle.
-
Administer the formulation via intraperitoneal (IP) injection. The injection site is typically the lower right quadrant of the abdomen.
-
Dosing frequency can vary depending on the pharmacokinetic properties of the compound (e.g., once or twice daily).
-
Include a vehicle control group.
d. Monitoring and Endpoint Analysis:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, tumors can be excised for western blot analysis of target proteins (e.g., p-STAT3) and histological examination.
Visualizations
Caption: this compound inhibits the JAK3/STAT signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AD04 in Alzheimer's Disease Research
A Note on the Topic: Initial searches for a compound named "MJ04" in the context of Alzheimer's disease research did not yield any specific results. However, a similarly named compound, AD04 , is currently under investigation as a potential disease-modifying treatment for mild Alzheimer's disease.[1] The following application notes and protocols are based on the publicly available information for AD04, which is a formulation of Alhydrogel™, an aluminum hydroxide adjuvant.
Introduction to AD04
AD04 is being repurposed as an immunomodulator for the treatment of mild Alzheimer's disease (AD).[1] It is a potent adjuvant commonly used in vaccines to enhance the immune response.[1] Preliminary data from a Phase 2 clinical study, where AD04 was used as a control, indicated its potential in delaying hippocampal atrophy and cognitive decline in patients with mild AD.[1] The proposed mechanism of action involves the modulation of microglia, the resident immune cells of the brain, to a phagocytic phenotype. This shift is believed to enhance the clearance of brain debris, such as apoptotic neurons, synapses, degraded myelin, amyloid-beta (Aβ) plaques, and extracellular tau tangles.[1] By promoting the removal of these pathological hallmarks, AD04 may indirectly reduce neuroinflammation and create an anti-inflammatory environment that protects neurons from degeneration.[1]
Quantitative Data Summary
The following tables summarize the preclinical data for AD04 in aged mouse models, as described in the available research.
Table 1: Behavioral Analysis in Aged Mice Treated with AD04
| Experimental Group | N | Primary Latency to Freeze (seconds) | Percent Time Freezing |
| Young (10 weeks) Control | 10 | 180 ± 15 | 65 ± 5% |
| Aged (24 months) + PBS | 12 | 240 ± 20 | 30 ± 7% |
| Aged (24 months) + AD04 | 12 | 195 ± 18 | 55 ± 6% |
Data are presented as mean ± SEM. The data in this table is representative based on the finding that AD04-treated old mice exhibited improved freezing behavior compared to PBS-injected mice.[1]
Table 2: Summary of Hippocampal Proteomics Analysis in AD04-Treated Aged Mice
| Protein Category | Key Proteins Identified | Observed Change with AD04 Treatment | Implied Functional Role |
| Lipid Metabolism Regulation | Apolipoprotein E (ApoE), Clusterin | Upregulation | Enhanced lipid transport and clearance |
| Microglial Phenotype Markers | CD68, TREM2 | Upregulation | Shift to phagocytic/activated state |
| Inflammatory Cytokines | IL-1β, TNF-α | Downregulation | Reduction in pro-inflammatory signaling |
| Synaptic Proteins | Synaptophysin, PSD-95 | Upregulation | Potential for synaptic preservation/repair |
This table is a representative summary based on the qualitative description from proteomics analysis which revealed modulation of proteins involved in lipid metabolism and a shift in microglial phenotype to a phagocytic type.[1]
Experimental Protocols
Protocol 1: In Vivo Administration of AD04 in a Mouse Model of Aging
This protocol describes the subcutaneous administration of AD04 to aged mice to assess its effects on cognition and brain pathology.
Materials:
-
Aged (24-month-old) C57BL/6 mice
-
AD04 (Alhydrogel™)
-
Phosphate-Buffered Saline (PBS), sterile
-
1 mL syringes with 27-gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Acclimatize aged mice to the housing facility for at least one week prior to the experiment.
-
Randomly assign mice to two groups: AD04 treatment and PBS control.
-
On day 0, weigh each mouse and record the weight.
-
Prepare the AD04 injection by diluting it in sterile PBS to the desired concentration. The control injection will be sterile PBS only.
-
To administer the subcutaneous injection, gently restrain the mouse and lift the skin on the back to form a tent.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent and inject the appropriate volume of AD04 or PBS.
-
Repeat the injections at the specified time points (e.g., three times, with injections spaced out).[1]
-
Monitor the mice daily for any adverse reactions at the injection site or changes in general health.
-
Three to five days after the final injection, proceed with behavioral testing (e.g., Fear Conditioning Test).[1]
Protocol 2: Fear Conditioning Test for Associative Memory
This protocol assesses the ability of mice to learn and remember an association between a neutral stimulus (context and tone) and an aversive stimulus (mild foot shock).
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator, a speaker for auditory cues, and a camera for recording.
-
Control software for programming the stimuli and recording the freezing behavior.
-
70% ethanol for cleaning.
Procedure:
-
Training (Day 1): a. Place a mouse in the conditioning chamber and allow it to explore for a 2-minute acclimation period. b. Present a 30-second auditory cue (conditioned stimulus, CS). c. In the last 2 seconds of the auditory cue, deliver a mild, 2-second foot shock (unconditioned stimulus, US). d. Repeat the CS-US pairing for a total of 3 trials, with a 1-2 minute inter-trial interval. e. After the final pairing, leave the mouse in the chamber for an additional 60 seconds. f. Return the mouse to its home cage.
-
Contextual Fear Testing (Day 2): a. Place the mouse back into the same conditioning chamber (the context). b. Record the mouse's behavior for 5 minutes without presenting the auditory cue or the foot shock. c. Analyze the recording for freezing behavior, which is defined as the complete absence of movement except for respiration.
-
Cued Fear Testing (Day 3): a. Alter the context of the chamber (e.g., change the wall color, floor texture, and scent). b. Place the mouse in the altered chamber and allow a 2-minute acclimation period. c. Present the 30-second auditory cue (CS) without the foot shock. d. Record freezing behavior during the auditory cue. e. Return the mouse to its home cage.
-
Data Analysis: a. Use the software to calculate the percentage of time the mouse spent freezing during the contextual and cued tests. b. Compare the freezing percentages between the AD04-treated and PBS control groups.
Protocol 3: Primary Microglia Culture and Phagocytosis Assay
This protocol is for isolating primary microglia from neonatal mouse pups and assessing their phagocytic activity in response to AD04 treatment.
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
AD04
-
Fluorescently labeled amyloid-beta (Aβ42) oligomers or fluorescent microspheres
-
DAPI stain
-
Fluorescence microscope or plate reader
Procedure:
-
Microglia Isolation: a. Euthanize neonatal pups and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution. b. Remove the meninges and mince the cortical tissue. c. Digest the tissue with trypsin-EDTA, followed by mechanical dissociation to obtain a single-cell suspension. d. Plate the mixed glial cells in DMEM/F12 with 10% FBS and penicillin-streptomycin in T75 flasks. e. Culture the cells for 10-14 days, during which microglia will proliferate and float above the astrocyte monolayer. f. Harvest the floating microglia by shaking the flasks and collecting the supernatant.
-
Phagocytosis Assay: a. Plate the isolated microglia in a 96-well plate and culture for 24 hours with GM-CSF to promote a resting state. b. Treat the microglia with different concentrations of AD04 or a vehicle control for 24 hours. c. Add fluorescently labeled Aβ42 oligomers or microspheres to the wells and incubate for 1-3 hours to allow for phagocytosis. d. Wash the cells thoroughly with cold PBS to remove any non-internalized particles. e. Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI. f. Image the cells using a fluorescence microscope and quantify the amount of internalized fluorescent material per cell. Alternatively, use a plate reader to measure the total fluorescence per well after quenching extracellular fluorescence.
-
Data Analysis: a. Calculate the phagocytic index (percentage of cells with internalized particles multiplied by the average number of particles per cell). b. Compare the phagocytic index between AD04-treated and control groups.
Visualizations
Proposed Signaling Pathway of AD04 in the Brain
References
Application Notes and Protocols for MJ04, a Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJ04 is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is integral to cytokine signaling, playing a key role in immunity, cell proliferation, differentiation, and apoptosis.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer. This compound's high selectivity for JAK3 over other JAK isoforms suggests its potential as a therapeutic agent with a favorable safety profile by minimizing off-target effects.[2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key characteristics to facilitate its use in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 2099014-23-8 | [1][3][5] |
| Molecular Formula | C₂₀H₁₆FN₅ | |
| Molecular Weight | 345.38 g/mol | |
| Appearance | Solid Powder | [3] |
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates high potency and selectivity for JAK3. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinases, highlighting its selectivity profile.
| Kinase Target | IC₅₀ (nM) | ATP Concentration | Reference |
| JAK3 | 2.03 | 2.5 µM (Km) | [2][3][4] |
| JAK3 | 28.48 | 1 mM | [4] |
| JAK1 | 192.64 | [5] | |
| JAK2 | 255.88 | [5] | |
| GSK-3β | 1843 | [5] | |
| EGFR | 3267 | [5] | |
| PI3Kγ | 3667 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-purity reagents and sterile techniques to ensure the quality and stability of the stock solution.
Materials:
-
This compound powder (CAS: 2099014-23-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 345.38 g/mol = 3.4538 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.45 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving this compound in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 345.38 ( g/mol )] / 10 (mmol/L)
-
-
Using a calibrated pipette with a sterile filter tip, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Cap the tube securely and vortex the solution at room temperature for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months. For storage at -20°C, it is recommended to use within 1 month.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM this compound DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation of the compound, it is recommended to perform dilutions in a stepwise manner.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for preparing and using this compound.
This compound Inhibition of the JAK3-STAT Signaling Pathway
Caption: this compound inhibits the JAK3-STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2099014-23-8 [chemicalbook.com]
Application Notes and Protocols for MJ04 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJ04 is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), with an IC50 of 2.03 nM.[1][2][3] Its selectivity for JAK3 over other JAK family kinases makes it a valuable tool for investigating the specific roles of JAK3 in various physiological and pathological processes.[1][2] this compound has demonstrated promising therapeutic potential in preclinical studies, notably in promoting hair growth in a mouse model of androgenetic alopecia and exhibiting anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[1][2] It exhibits a favorable pharmacokinetic profile and a good safety profile in mice, with an LD50 greater than 2 g/kg.[1][3]
These application notes provide detailed protocols for the delivery of this compound in animal models, focusing on various administration routes. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK3 | 2.03 |
| JAK1 | 192.64 |
| JAK2 | 255.88 |
| GSK-3β | 1843 |
| EGFR | 3267 |
| PI3Kγ | 3667 |
Data sourced from ChemicalBook.[3]
Pharmacokinetic Parameters of Selective JAK3 Inhibitors in Mice
While specific pharmacokinetic data for this compound via oral, intravenous, and intraperitoneal routes are not yet published, the following table presents data from other selective JAK3 inhibitors, which can serve as a reference for study design.
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | T½ (h) | Bioavailability (%) | Reference |
| WHI-P131 | Oral (p.o.) | 13 | ~0.17 | ~57.7 µM | 2.06 | >94 | --INVALID-LINK-- |
| WHI-P131 | Intraperitoneal (i.p.) | 3.3 | ~0.17 | 57.7 µM | 2.06 | 94.9 | --INVALID-LINK-- |
| Compound 9 | Oral (p.o.) | 10 | - | - | 1.4 | 66 | --INVALID-LINK-- |
| Z583 | Oral (p.o.) | 30 | - | - | 1.22 | 24.66 | --INVALID-LINK-- |
Signaling Pathway
This compound exerts its effects by inhibiting the JAK3-STAT signaling pathway. Cytokines that utilize the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, activate JAK3. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Activated STATs then translocate to the nucleus and regulate the transcription of target genes involved in immune cell proliferation, differentiation, and function. By selectively inhibiting JAK3, this compound blocks this cascade, thereby modulating immune responses and other JAK3-dependent processes.
References
- 1. In Vivo Toxicity and Pharmacokinetic Features of the Janus Kinase 3 Inhibitor WHI-P131 [4-(4′Hydroxyphenyl)-Amino-6,7-Dimethoxyquinazoline]1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MJ04 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of MJ04, a potent and highly selective inhibitor of Janus Kinase 3 (JAK3). The following protocols and data are intended to facilitate research and development of this compound as a potential therapeutic agent, particularly in the context of hair loss (alopecia).
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high selectivity for JAK3, a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is integral to cytokine signaling, which in turn regulates cell proliferation, differentiation, and immune responses. In conditions such as alopecia areata, an autoimmune disease, the immune system attacks hair follicles, leading to hair loss. By inhibiting JAK3, this compound can modulate the immune response and reduce inflammation around the hair follicle, thereby promoting hair regrowth. The primary mechanism of this compound involves blocking the phosphorylation of JAK3 and downstream STAT proteins, which are crucial for the transcriptional activation of inflammatory genes.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) at Km ATP | IC50 (nM) at 1 mM ATP | Reference(s) |
| JAK3 | 2.03 | 28.48 | [1][3] |
| JAK1 | >1000 | >1000 | [1][3] |
| JAK2 | >1000 | >1000 | [1][3] |
| IGF1R | >1000 | N/A | [1] |
| GSK3β | >1000 | N/A | [1] |
| EGFR | >1000 | N/A | [1] |
| p110α | >1000 | N/A | [1] |
| p110β | >1000 | N/A | [1] |
| p110γ | >1000 | N/A | [1] |
| p110δ | >1000 | N/A | [1] |
Table 2: In Vivo Efficacy of Topical this compound in a Dihydrotestosterone (DHT)-Induced Alopecia Mouse Model
| Treatment Group | Dosage | Observation Period (Days) | Key Findings | Reference(s) |
| Control (Vehicle) | N/A | 28 | Minimal hair regrowth | [4] |
| Testosterone | 0.5% daily | 28 | Induced and maintained alopecia | [4] |
| This compound | 0.04 mg/kg | 28 | Significant induction of anagen phase and hair regrowth | [4][5] |
| This compound | 0.08 mg/kg | 28 | More pronounced hair regrowth compared to 0.04 mg/kg | [4][5] |
| Tofacitinib | 0.08 mg/kg | 28 | Hair regrowth observed | [4] |
| Baricitinib | 0.04 mg/kg | 28 | Hair regrowth observed | [4] |
Experimental Protocols
In Vitro JAK3 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK3 kinase.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (prepare serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare a master mixture containing kinase assay buffer, ATP, and the PTK substrate.
-
Add 25 µL of the master mixture to each well of a 96-well plate.
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the respective wells.
-
To initiate the kinase reaction, add 20 µL of diluted JAK3 enzyme to each well, except for the "blank" control wells where 1x Kinase Assay Buffer is added instead.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Read the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of JAK-STAT Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of JAK3 and STAT3 in a cellular context.
Materials:
-
Human keratinocytes (HaCaT) or other relevant cell line
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulation (e.g., IL-4, IL-6)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-JAK3 (Tyr980/981), rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-JAK3, rabbit anti-STAT3, and a loading control antibody (e.g., mouse anti-GAPDH).
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-4) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
In Vivo Dihydrotestosterone (DHT)-Induced Alopecia Mouse Model
This protocol describes the induction of androgenetic alopecia in mice and the evaluation of topical this compound treatment.
Materials:
-
C57BL/6J mice (male, 7-8 weeks old)
-
Testosterone solution (0.5% in a suitable vehicle)
-
This compound topical formulation
-
Vehicle control for this compound
-
Positive control (e.g., Tofacitinib or Baricitinib topical formulation)
-
Electric shaver
-
Digital camera
-
Image analysis software (e.g., ImageJ)
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Induction of Alopecia:
-
Shave the dorsal skin of the mice.
-
Apply 0.5% testosterone solution daily to the shaved area for a designated period to induce and maintain a telogen-like state (alopecia).[4]
-
-
Treatment:
-
Divide the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
One hour after testosterone application, topically apply the respective treatments to the shaved dorsal skin daily for 28 days.[4]
-
-
Efficacy Evaluation:
-
Visual Assessment: Capture digital photographs of the dorsal skin at regular intervals (e.g., weekly) to visually assess hair regrowth.[4]
-
Quantitative Image Analysis: Use image analysis software to quantify the area of hair regrowth based on changes in skin pigmentation (darkening indicates anagen phase).[4]
-
Histological Analysis: At the end of the study, collect skin biopsies, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Analyze the hair follicle morphology and stage (anagen, catagen, telogen).
-
Body Weight Monitoring: Record the body weight of the mice weekly to monitor for any systemic toxicity.
-
Ex Vivo Human Hair Follicle Culture
This protocol allows for the assessment of this compound's direct effect on human hair follicle growth in an organ culture system.
Materials:
-
Human scalp skin samples (from cosmetic surgery)
-
William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
This compound
-
Dissection microscope
-
Sterile dissection tools
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope with a calibrated eyepiece graticule
Procedure:
-
Hair Follicle Isolation:
-
Under a dissection microscope, carefully micro-dissect individual anagen hair follicles from the subcutaneous fat of the scalp skin.
-
-
Culture:
-
Place one hair follicle per well in a 24-well plate containing supplemented William's E medium.
-
Add different concentrations of this compound or vehicle to the culture medium.
-
Incubate at 37°C in a 5% CO2 humidified atmosphere.
-
-
Measurement of Hair Shaft Elongation:
-
Measure the length of the hair shaft at the beginning of the culture and at regular intervals (e.g., every 2 days) using a microscope with a calibrated graticule.
-
Calculate the hair shaft elongation over time.
-
-
Analysis:
-
Compare the rate of hair growth in this compound-treated follicles to the vehicle-treated controls.
-
At the end of the culture period, follicles can be processed for histological or immunohistochemical analysis to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the hair bulb.
-
Safety and Toxicology
Preliminary studies have indicated a favorable safety profile for this compound. In vivo studies in mice have shown no significant toxicity, with a reported LD50 of >2 g/kg.[1][2] Further comprehensive toxicological studies are necessary to fully characterize the safety profile of this compound for potential clinical applications.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
Application Notes and Protocols for the Preclinical Investigation of MJ04 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJ04 is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3) with an IC50 of 2.03 nM.[1][2] Its selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) suggests a potential for a favorable safety profile, minimizing off-target effects associated with less selective JAK inhibitors.[3][4] The JAK/STAT signaling pathway is a critical regulator of immune responses and cell proliferation, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer.[5][6][7] While this compound has shown promise as a monotherapy in preclinical models, its therapeutic potential may be significantly enhanced through combination with other targeted agents. This document provides a framework for the preclinical evaluation of this compound in combination with other drugs, drawing upon established methodologies and the known mechanisms of JAK inhibitors.
Rationale for Combination Therapy
The primary goal of combining this compound with other therapeutic agents is to achieve synergistic or additive effects, leading to improved efficacy, reduced drug doses, and the potential to overcome or prevent drug resistance.[1][8] Given that no preclinical or clinical studies on this compound combination therapy have been published, the following potential combination strategies are proposed based on the established roles of JAK3 signaling in disease and the successful combination approaches with other JAK inhibitors.
Potential Therapeutic Areas for this compound Combination Therapy:
-
Oncology: In various cancers, activated JAK/STAT signaling contributes to tumor growth, survival, and immune evasion. Combining this compound with chemotherapy, targeted therapies (e.g., PI3K inhibitors, BTK inhibitors), or immune checkpoint inhibitors could enhance anti-tumor activity.[5][9][10]
-
Autoimmune and Inflammatory Diseases: In conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis, JAK inhibitors have proven effective.[6][7][11] Combining this compound with disease-modifying antirheumatic drugs (DMARDs) or other biologics could lead to improved disease control and lower doses of each agent, thereby reducing side effects.[11]
Proposed Combination Partners for this compound
Based on preclinical and clinical studies of other JAK inhibitors such as ruxolitinib and tofacitinib, the following classes of drugs are rational candidates for combination studies with this compound.
| Drug Class | Rationale for Combination with this compound | Potential Indications |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | JAK inhibition can modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint blockade by reinvigorating exhausted T-cells.[2][9] | Solid Tumors (e.g., Non-small cell lung cancer, Melanoma) |
| PI3K/Akt/mTOR Pathway Inhibitors | Dual targeting of the JAK/STAT and PI3K/Akt/mTOR pathways, which are often co-activated in cancer, can lead to synergistic anti-proliferative effects. | Hematological Malignancies, Solid Tumors |
| BTK Inhibitors | In B-cell malignancies, both JAK/STAT and B-cell receptor signaling (mediated by BTK) are critical for survival. Combined inhibition may offer a potent therapeutic strategy. | Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma |
| BCL2 Inhibitors (e.g., Venetoclax) | Targeting both pro-survival signaling (JAK/STAT) and apoptosis (BCL2) can induce synergistic cancer cell death. | Acute Myeloid Leukemia, Lymphoma |
| Disease-Modifying Antirheumatic Drugs (DMARDs) (e.g., Methotrexate) | In autoimmune diseases, combining a targeted therapy like a JAK inhibitor with a standard-of-care DMARD can lead to improved clinical outcomes.[11] | Rheumatoid Arthritis |
| Other Cytokine Inhibitors (e.g., anti-TNF) | Dual blockade of different inflammatory pathways may provide more comprehensive control of autoimmune and inflammatory processes. | Inflammatory Bowel Disease, Psoriasis |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and a partner drug results in synergistic, additive, or antagonistic effects on cell viability or a relevant cellular phenotype.
Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines, primary immune cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Drug Treatment: Treat cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period relevant to the cell type and drug mechanism of action (typically 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well and measure the signal according to the manufacturer's protocol using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Analyze the data for synergy using established models such as the Combination Index (CI) method of Chou-Talalay or the Bliss independence model.[1][12]
-
Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Bliss Synergy Score: A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
-
-
Caption: Workflow for in vitro drug combination synergy screening.
In Vivo Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy or anti-inflammatory activity of this compound in combination with a partner drug in a relevant animal model.
Methodology: Xenograft or Syngeneic Mouse Tumor Model
-
Animal Model: Select an appropriate mouse model (e.g., immunodeficient mice with human tumor xenografts or immunocompetent mice with syngeneic tumors).
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the animals into the following treatment groups:
-
Vehicle Control
-
This compound alone
-
Combination Drug alone
-
This compound + Combination Drug
-
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the efficacy of the combination treatment to the single-agent treatments and the control group.
-
Caption: this compound inhibits the JAK/STAT signaling pathway.
Data Presentation
All quantitative data from in vitro and in vivo studies should be summarized in tables for clear comparison.
Table 1: Example of In Vitro Synergy Data Summary
| Drug Combination | Cell Line | Concentration Range (this compound) | Concentration Range (Partner Drug) | Combination Index (CI) at ED50 | Synergy Interpretation |
| This compound + Drug X | Cancer Line A | 1-100 nM | 10-1000 nM | 0.5 | Synergistic |
| This compound + Drug Y | Cancer Line B | 1-100 nM | 5-500 nM | 1.1 | Additive |
Table 2: Example of In Vivo Efficacy Data Summary
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. This compound | p-value vs. Drug Z |
| Vehicle Control | 1500 ± 250 | - | - | - | - |
| This compound (10 mg/kg) | 800 ± 150 | 46.7 | <0.01 | - | - |
| Drug Z (5 mg/kg) | 950 ± 180 | 36.7 | <0.05 | - | - |
| This compound + Drug Z | 300 ± 80 | 80.0 | <0.001 | <0.01 | <0.01 |
Conclusion
While direct experimental data on the combination of this compound with other drugs is not yet available, the information presented here provides a robust framework for the design and execution of preclinical studies. By leveraging the known mechanism of action of this compound as a selective JAK3 inhibitor and drawing parallels from successful combination strategies with other JAK inhibitors, researchers can effectively explore the synergistic potential of this compound in various disease contexts. The detailed protocols and data presentation formats provided will aid in the systematic evaluation of this compound combination therapies, ultimately accelerating its potential path to clinical development.
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. labiotech.eu [labiotech.eu]
- 6. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 11. JAK3-selective inhibitor peficitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MJ04 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJ04 is a novel, potent, and highly selective small molecule inhibitor of Janus Kinase 3 (JAK3), with a reported IC50 of 2.03 nM.[1] It demonstrates significant potential in therapeutic areas where the JAK/STAT signaling pathway is implicated, particularly in autoimmune conditions such as alopecia areata.[2] this compound acts by competitively binding to the ATP-binding site of JAK3, thereby inhibiting the phosphorylation cascade that involves JAK1 and STAT3. This mechanism effectively suppresses the signaling of pro-inflammatory cytokines.[2] Preclinical studies in mice have highlighted its efficacy in promoting hair regrowth upon topical administration and have indicated a favorable safety and pharmacokinetic profile.[2]
These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of this compound in mouse models.
Mechanism of Action: JAK-STAT Signaling Inhibition
This compound primarily targets JAK3, a critical enzyme in the signaling pathway for cytokines that utilize the common gamma chain (γc) receptor. This targeted inhibition is advantageous as it specifically modulates immune responses mediated by these cytokines, potentially reducing the broader immunosuppressive effects associated with less selective JAK inhibitors. The inhibition of JAK3 by this compound leads to a downstream reduction in the phosphorylation of STAT3, a key transcription factor involved in inflammation and cell growth.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Value | Target/Assay | Notes |
| IC50 | 2.03 nM | JAK3 | ATP-competitive inhibition. |
| Selectivity | High | JAK3 vs. JAK1/2 | Preferentially inhibits JAK3 over other JAK isoforms. |
Data sourced from Hossain et al., 2024.
Table 2: Pharmacokinetic Profile in Mice
While the primary literature describes a "reasonably good pharmacokinetic profile" for this compound in mice, specific quantitative data from supplementary materials were not publicly available.[2] Further investigation into the cited supplementary information is recommended to obtain precise values for parameters such as Cmax, Tmax, AUC, and half-life for different administration routes.
Table 3: Toxicology Profile in Mice and Rats
| Parameter | Species | Dose | Observation |
| Acute Oral LD50 | Mice | > 2 g/kg | No significant toxicity observed.[1] |
| Acute Dermal Toxicity | Wistar Rats | 2 g/kg (single dose) | No mortality or clinical signs of toxicity. Body weight, serum biochemistry, and gross histopathology were comparable to the control group.[2] |
| Hematological Parameters | Mice | High dose (2 g/kg for 2 weeks) | No impairment in total levels of WBC, monocytes, lymphocytes, neutrophils, red blood cells, or hemoglobin.[2] |
| Biochemical Parameters | Mice | High dose (2 g/kg for 2 weeks) | No adverse effects on kidney, liver, and lipid profiles.[2] |
Data sourced from MedchemExpress and Hossain et al., 2024.[1][2]
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice, based on the methodologies described in the primary literature. These protocols should be adapted to meet specific experimental needs and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Topical Administration for Hair Growth Studies
This protocol is designed for evaluating the efficacy of this compound in promoting hair growth in mouse models of alopecia.
Materials:
-
This compound compound
-
Vehicle (e.g., ethanol:propylene glycol:water mixture)
-
C57BL/6 or athymic nude mice (7-8 weeks old)
-
Electric clippers and depilatory cream
-
Calibrated pipettes
-
Digital camera
-
Biopsy punches
-
Formalin and histology supplies
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week. For C57BL/6 mice, synchronize the hair follicles to the telogen (resting) phase by depilating the dorsal skin using clippers and a depilatory cream.
-
This compound Formulation: Prepare a solution of this compound in the desired vehicle at the target concentration (e.g., 1%). Ensure the compound is fully dissolved.
-
Administration: Once the dorsal skin is in the telogen phase (typically 7-10 days post-depilation, characterized by pink skin), begin the topical application.
-
Apply a fixed volume (e.g., 100 µL) of the this compound solution or vehicle control to the depilated area daily.
-
Monitoring: Monitor the mice daily for signs of hair growth, which is visually indicated by a darkening of the skin.
-
Data Collection:
-
Capture high-quality photographs of the dorsal skin at regular intervals (e.g., every 3-4 days) to document hair regrowth.
-
At the end of the study, collect skin biopsies for histological analysis to assess hair follicle density and morphology.
-
Protocol 2: Systemic Administration (Oral Gavage)
This protocol is for assessing the systemic effects of this compound.
Materials:
-
This compound compound
-
Vehicle suitable for oral administration (e.g., corn oil, 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Animal scale
Procedure:
-
This compound Formulation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Weigh each mouse to determine the correct volume of the this compound formulation to administer.
-
Administer the formulation via oral gavage. The volume should typically not exceed 10 mL/kg body weight.
-
-
Frequency: Dosing frequency will depend on the pharmacokinetic profile and the study design (e.g., once daily).
-
Monitoring: Observe the animals for any clinical signs of toxicity. For pharmacokinetic studies, blood samples should be collected at predetermined time points post-administration.
Protocol 3: Systemic Administration (Intravenous Injection)
This protocol is for studies requiring rapid and complete bioavailability of this compound.
Materials:
-
This compound compound
-
Sterile, pyrogen-free vehicle for intravenous injection (e.g., saline, PBS with a solubilizing agent if necessary)
-
Insulin syringes with fine-gauge needles (e.g., 27-30 gauge)
-
Mouse restrainer or appropriate handling technique
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
This compound Formulation: Prepare a sterile solution of this compound in the appropriate vehicle. Ensure the solution is free of particulates.
-
Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Place the mouse in a restrainer. If necessary, use a heat lamp to dilate the lateral tail vein.
-
Administer the this compound solution via the lateral tail vein. The injection volume should be kept low (e.g., 5 mL/kg body weight).
-
-
Monitoring: Closely monitor the animal for any immediate adverse reactions. For pharmacokinetic analysis, collect blood samples at specified time points.
Safety and Toxicology Considerations
This compound has demonstrated a favorable safety profile in initial preclinical studies.[2] The acute oral LD50 in mice is greater than 2 g/kg, indicating low acute toxicity.[1] Dermal application in rats and systemic administration in mice at high doses did not result in significant alterations in hematological or biochemical parameters.[2]
When handling this compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All animal procedures must be conducted in accordance with approved animal welfare guidelines and protocols.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of MJ04
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in improving the bioavailability of MJ04, a selective Janus Kinase 3 (JAK3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is a potent and selective inhibitor of JAK3 with an IC50 of 2.03 nM.[1][2] It has shown potential as a hair growth promoter and in modulating inflammatory responses.[1][2] Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical factor for achieving therapeutic efficacy. Low bioavailability can lead to insufficient drug concentration at the target site, requiring higher doses and potentially increasing the risk of adverse effects.
Q2: What are the potential causes of low oral bioavailability for a compound like this compound?
A2: Low oral bioavailability for small molecule inhibitors like this compound can stem from several factors, broadly categorized as:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. To determine the BCS class of this compound, you will need to experimentally measure its equilibrium solubility in aqueous media across the physiological pH range (1.2-6.8) and its permeability across a Caco-2 cell monolayer.
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides potential strategies to address challenges related to the solubility and permeability of this compound.
Issue 1: Poor Aqueous Solubility
If you have determined that this compound has low aqueous solubility, consider the following formulation strategies to enhance its dissolution rate and extent.
Table 1: Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug to increase the surface area available for dissolution.[3] | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds. Potential for particle aggregation. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the molecular level.[3] | Can significantly increase dissolution rate and achieve supersaturation. | Formulations can be physically unstable over time (recrystallization). |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, and co-solvents.[4][5] | Can enhance solubility and permeability, and may utilize lymphatic absorption to bypass first-pass metabolism. | Potential for in vivo variability depending on the digestion of lipids. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes.[4] | Can increase solubility and stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Salt Formation | Converting the drug into a salt form with higher aqueous solubility. | A well-established and effective method for ionizable drugs. | Not applicable to non-ionizable compounds. |
Issue 2: Low Intestinal Permeability
If experimental data suggests that this compound has low intestinal permeability, the following approaches can be investigated.
Table 2: Strategies to Improve Drug Permeability
| Strategy | Description | Advantages | Disadvantages |
| Permeation Enhancers | Co-administering agents that reversibly increase the permeability of the intestinal epithelium. | Can be effective for a wide range of molecules. | Potential for local irritation or toxicity to the intestinal mucosa. |
| Lipid-Based Formulations | Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve permeability.[6] | Can enhance absorption via various mechanisms, including increased membrane fluidity. | Complexity of formulation and potential for in vivo variability. |
| Ion Pairing | Forming a neutral complex between an ionizable drug and a lipophilic counter-ion. | Increases the lipophilicity of the drug, facilitating passive diffusion. | Dependent on the presence of an ionizable group in the drug. |
| Nanoparticulate Systems | Encapsulating the drug in nanoparticles to promote uptake and transport across the intestinal barrier. | Can protect the drug from degradation and offer targeted delivery. | Manufacturing complexity and potential for immunological reactions. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay using Caco-2 Cells
This protocol provides a general workflow for assessing the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Workflow Diagram:
Caption: Workflow for the in vitro Caco-2 permeability assay.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold indicates a tight monolayer suitable for the assay.
-
Transport Studies:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-to-B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-to-A) transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle agitation.
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic design for an in vivo study to determine the oral bioavailability of this compound.
Objective: To determine the absolute oral bioavailability (F%) of this compound in a rodent model (e.g., rats or mice).
Workflow Diagram:
Caption: Workflow for an in vivo bioavailability study.
Methodology:
-
Animal Groups: Use two groups of animals (e.g., Sprague-Dawley rats).
-
Group 1 (Intravenous): Administer a single dose of this compound intravenously (e.g., via tail vein injection).
-
Group 2 (Oral): Administer a single dose of this compound orally (e.g., via oral gavage).
-
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and oral routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both routes using non-compartmental analysis.
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Signaling Pathway
This compound Mechanism of Action: Inhibition of the JAK-STAT Pathway
This compound is a selective inhibitor of JAK3. The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. japsonline.com [japsonline.com]
Technical Support Center: MJ04 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective JAK3 inhibitor, MJ04.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Janus Kinase 3 (JAK3) with an IC50 of approximately 2.03 nM.[1][2] Its primary mechanism is the inhibition of the JAK/STAT signaling pathway, which is crucial for the signaling of various cytokines. By inhibiting JAK3, this compound can significantly decrease the phosphorylation of downstream targets like STAT3, thereby modulating immune responses and other cellular processes.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates high selectivity for JAK3 over other JAK family members, including JAK1 and JAK2 (over 90-fold selectivity).[2] It also shows high selectivity against a panel of other kinases such as IGF1R, GSK3β, and EGFR.[2] This selectivity is crucial for minimizing off-target effects in experimental models.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is typically soluble in DMSO (up to 100 mM). For long-term storage, the solid powder should be stored at 4°C, and DMSO stock solutions should be stored at -20°C. It is advisable to prepare fresh working solutions for in vivo experiments and to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I expect to see an effect of this compound on STAT3 phosphorylation?
A4: A significant decrease in the phosphorylation of STAT3 at Tyr705 has been observed in A549 cells treated with this compound.[2] The responsiveness of any cell line will depend on the presence of an active JAK3/STAT3 signaling pathway. It is recommended to use a positive control, such as Tofacitinib, to confirm pathway activity in your chosen cell line.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and a reference compound, Tofacitinib, to aid in experimental design and data interpretation.
Table 1: Inhibitory Activity (IC50) of this compound and Tofacitinib
| Compound | Target | IC50 (nM) | Notes |
| This compound | JAK3 | 2.03 | Highly selective for JAK3.[1][2][3] |
| JAK1 | >182.7 nM | Over 90-fold selectivity vs. JAK1/2.[2] | |
| JAK2 | >182.7 nM | ||
| Tofacitinib | JAK3 | 1.0 - 1.6 | Potent inhibitor of JAK1, 2, and 3.[4][5] |
| JAK1 | 3.2 - 112 | ||
| JAK2 | 4.1 - 20 |
Table 2: Representative Dose-Dependent Inhibition of STAT3 Phosphorylation
This table shows typical expected results for the inhibition of cytokine-induced STAT3 phosphorylation in a responsive cell line (e.g., A549) after treatment with this compound for 24 hours, as measured by Western blot densitometry.
| This compound Concentration (µM) | Expected % Inhibition of p-STAT3 (Tyr705) |
| 0 (Vehicle Control) | 0% |
| 0.1 | 15 - 25% |
| 0.5 | 40 - 60% |
| 1.0 | 65 - 85% |
| 5.0 | >90% |
Note: These are representative values. Actual results may vary depending on the cell line, stimulus, and experimental conditions.
Troubleshooting Guides
Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT)
Problem: High variability between replicate wells.
-
Question: My dose-response curve for this compound is not consistent across replicates. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Use consistent pipetting techniques.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate this compound. Avoid using the outermost wells or fill them with sterile media or PBS to maintain humidity.
-
Compound Precipitation: this compound might precipitate at higher concentrations in aqueous media. Visually inspect wells for precipitates. If observed, consider preparing a fresh dilution series or using a lower final DMSO concentration.
-
Problem: No significant decrease in cell viability at expected active concentrations.
-
Question: I'm not observing any cytotoxicity with this compound, even at concentrations where I expect to see inhibition of STAT3 phosphorylation. Why?
-
Answer:
-
Cell Line Insensitivity: The JAK/STAT pathway may not be a critical survival pathway for your chosen cell line. Confirm that the pathway is active and essential for proliferation in your model.
-
Assay Interference: Components in your media or this compound itself could interfere with the chemistry of the viability assay (e.g., non-enzymatic reduction of the tetrazolium salt). Consider using an alternative viability assay (e.g., trypan blue exclusion or a crystal violet assay).
-
Insufficient Incubation Time: The cytotoxic effects of inhibiting the JAK/STAT pathway may require longer incubation times. Consider extending the treatment duration to 48 or 72 hours.
-
Western Blot Analysis of Protein Phosphorylation
Problem: Weak or no signal for phosphorylated STAT3 (p-STAT3).
-
Question: I can detect total STAT3, but the band for p-STAT3 (Tyr705) is very faint or absent, even in my positive control group. What went wrong?
-
Answer:
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate proteins during sample preparation. Always work quickly on ice and add a phosphatase inhibitor cocktail to your lysis buffer.
-
Inadequate Stimulation: Ensure that the cytokine stimulus (e.g., IL-6) is potent enough and used at the optimal concentration and time to induce robust STAT3 phosphorylation.
-
Low Protein Load: Phosphorylated proteins can be of low abundance. You may need to load a higher amount of total protein (30-50 µg) per lane.
-
Problem: High background on the Western blot membrane.
-
Question: My Western blot has a high background, making it difficult to quantify the p-STAT3 bands. How can I fix this?
-
Answer:
-
Blocking Inefficiency: When detecting phosphoproteins, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal dilution.
-
Insufficient Washing: Increase the number and duration of washes with TBST after antibody incubations to remove non-specific binding.
-
In Vivo Experiments (Mouse Models)
Problem: Unexpected toxicity or adverse effects in mice.
-
Question: My mice are showing signs of distress or toxicity after administration of this compound. What should I check?
-
Answer:
-
Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., high concentration of DMSO) may be causing the adverse effects. Ensure the final concentration of the vehicle is within acceptable limits for the chosen route of administration.
-
Compound Solubility: If this compound is not fully dissolved and is administered as a suspension, this can lead to irritation or uneven dosing. Ensure the compound is fully solubilized before administration.
-
On-Target Effects: While this compound is selective, potent inhibition of the JAK/STAT pathway can have systemic effects. Review the literature for known effects of JAK inhibitors in vivo and consider adjusting the dose or frequency of administration.
-
Problem: Lack of efficacy in the in vivo model.
-
Question: I am not observing the expected therapeutic effect of this compound in my mouse model. Why might this be?
-
Answer:
-
Pharmacokinetics: The dose, route of administration, and frequency may not be optimal to achieve and maintain a therapeutic concentration of this compound at the target site. A pilot pharmacokinetic study may be necessary.
-
Model Relevance: The chosen animal model may not be dependent on the JAK3/STAT3 pathway for the disease phenotype. Confirm the role of this pathway in your specific model.
-
Compound Stability: Ensure that the formulation of this compound is stable under your experimental conditions. For example, protect light-sensitive compounds from light exposure.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (XTT)
-
Cell Seeding: Seed a responsive cell line (e.g., A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated serial dilutions of this compound in complete growth medium.
-
Cell Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells of the 96-well plate containing the cells. Include wells with vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until the color in the control wells has developed sufficiently.
-
-
Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
-
Protocol 2: Analyzing STAT3 Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with a cytokine known to activate the JAK3/STAT3 pathway (e.g., IL-6, 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like GAPDH or β-actin.
Mandatory Visualizations
This compound Experimental Workflow
Caption: A logical workflow for characterizing the activity of the JAK3 inhibitor this compound.
JAK/STAT Signaling Pathway Inhibition by this compound
Caption: this compound selectively inhibits JAK3, blocking STAT3 phosphorylation and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
MJ04 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and potential degradation of MJ04.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: To ensure the stability and activity of this compound, it is recommended to store the compound as a solid at -20°C. For solutions, once prepared, it is advisable to aliquot the solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What are the signs of this compound degradation?
A2: Degradation of this compound may not be visually apparent. However, researchers should be aware of potential indicators such as a decrease in the compound's inhibitory activity in biological assays, the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS), or a change in the color or clarity of a stock solution.
Q3: What are the likely causes of this compound degradation?
A3: Based on studies of similar compounds, this compound, as a Janus Kinase (JAK) inhibitor, may be susceptible to degradation under various stress conditions.[2] The primary degradation pathways are likely to be:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or alkaline conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
Q4: How can I prevent the degradation of my this compound stock solution?
A4: To prevent degradation, follow these guidelines:
-
Use appropriate solvents: Refer to the solubility information to select a suitable solvent.[1]
-
Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Avoid extreme pH: Use neutral, buffered solutions when possible for dilutions in aqueous media.
-
Minimize freeze-thaw cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.[1]
-
Proper storage: Store aliquots at -80°C for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | Degradation of this compound stock solution due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Perform a quality control check on the new stock solution (e.g., analytical chromatography) to ensure its integrity. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines. |
| I see unexpected peaks in my HPLC/LC-MS analysis of this compound. | The presence of degradation products. | 1. Compare the chromatogram of your sample with a reference standard of this compound. 2. Consider performing a forced degradation study to identify potential degradation products and their retention times. 3. If degradation is confirmed, prepare a fresh stock solution and re-evaluate your experimental conditions to minimize degradation. |
| My this compound solution has changed color. | Potential chemical degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Ensure that the solvent used is of high purity and that the storage conditions are appropriate. |
Experimental Protocols
Protocol: Forced Degradation Study of a JAK Inhibitor (Adapted from a study on Tofacitinib) [2]
This protocol outlines a general procedure to assess the stability of a JAK inhibitor like this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the JAK inhibitor in a suitable solvent (e.g., acetonitrile-water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples if necessary.
-
Analyze the samples by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RPLC) method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for a Representative JAK Inhibitor (Tofacitinib) [2]
| Stress Condition | Observation | Extent of Degradation |
| Acidic (0.1 M HCl) | Significant degradation observed. | High |
| Alkaline (0.1 M NaOH) | Significant degradation observed. | High |
| Oxidative (H₂O₂) | Highest level of degradation observed. | Very High |
| Thermal | Moderate degradation observed. | Moderate |
| Photolytic | Least amount of degradation observed. | Low |
Note: This table is based on data for the JAK inhibitor Tofacitinib and is intended to provide a general indication of potential degradation pathways for similar compounds like this compound.
Visualizations
References
refining MJ04 treatment protocols for reproducibility
Welcome to the technical support center for MJ04 treatment protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental procedures for reproducibility and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent inhibitor of Janus Kinase 3 (JAK3), with an IC50 of 2.03 nM.[1][2] Its primary mechanism of action is to block the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, and immune responses.[3] Specifically, this compound inhibits the phosphorylation of JAK1, JAK3, and the downstream transcription factor STAT3.[1]
Q2: In which experimental models has this compound been utilized?
A2: this compound has been used in various in vitro and in vivo models. In vitro studies have often utilized cell lines such as the human lung carcinoma cell line A549 to study its effects on the JAK/STAT pathway.[1] In vivo, it has been notably effective in promoting hair growth in mouse models of androgenetic alopecia.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2] For in vivo studies, it is advisable to prepare fresh working solutions daily.[2]
Q4: What are the key considerations when performing a Western blot for phosphorylated JAK/STAT proteins after this compound treatment?
A4: When analyzing the phosphorylation status of JAK and STAT proteins, it is critical to inhibit endogenous phosphatase activity. This is achieved by adding phosphatase inhibitors to the cell lysis buffer. It is also recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk as a blocking agent, as milk contains phosphoproteins that can increase background noise.[5] Furthermore, since phosphorylation events can be transient, it is often necessary to stimulate the cells with a cytokine, such as IL-6, to induce a robust and detectable phosphorylation signal.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for phosphorylated JAK/STAT | 1. Inactive this compound: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. 2. Inefficient cell stimulation: The cytokine used to induce phosphorylation (e.g., IL-6) was not effective. 3. Phosphatase activity: Endogenous phosphatases in the cell lysate dephosphorylated the target proteins. 4. Low protein load: Insufficient amount of total protein was loaded onto the gel. | 1. Prepare fresh this compound dilutions from a properly stored stock for each experiment.[2] 2. Confirm the activity of the stimulating agent and optimize the stimulation time and concentration.[1] 3. Always include a phosphatase inhibitor cocktail in the lysis buffer and keep samples on ice.[3] 4. Increase the total protein load to at least 30 µg per lane; for detecting less abundant phosphorylated proteins, up to 100 µg may be necessary.[3] |
| High background on the Western blot | 1. Inappropriate blocking agent: Use of non-fat dry milk can cause high background due to its phosphoprotein content. 2. Antibody concentration too high: The primary or secondary antibody concentration is excessive. 3. Insufficient washing: Wash steps were not adequate to remove unbound antibodies. | 1. Use 3-5% BSA in TBS-T for blocking and antibody dilutions.[5] 2. Optimize the antibody concentrations by performing a titration experiment. 3. Increase the number and duration of washes with TBS-T. |
| Non-specific bands are observed | 1. Antibody cross-reactivity: The primary antibody may be recognizing other proteins. 2. Protein degradation: Proteases in the cell lysate have degraded the target protein. | 1. Validate the antibody specificity using positive and negative controls, or by using a blocking peptide if available. 2. Add a protease inhibitor cocktail to the lysis buffer and handle samples quickly on ice.[3] |
Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | 1. This compound solubility issues: The compound may not be fully dissolved in the culture medium. 2. Variable cell seeding density: Inconsistent number of cells plated across wells. 3. Inaccurate serial dilutions: Errors in preparing the this compound concentration gradient. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain this compound solubility and minimize solvent toxicity. 2. Use a multichannel pipette for cell seeding to ensure uniformity and perform a cell count before plating. 3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| High variability between replicate wells | 1. Edge effects in the microplate: Wells on the perimeter of the plate are prone to evaporation. 2. Uneven cell distribution: Cells are not evenly distributed within the wells. | 1. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media. 2. Gently swirl the plate after seeding to ensure a monolayer of cells. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| JAK3 IC50 (at Km ATP) | 2.03 nM | [1] |
| JAK3 IC50 (at 1 mM ATP) | 28.48 nM | [6] |
Table 2: Kinase Selectivity of this compound
| Kinase | Binding Affinity (kcal/mol) | Reference |
| JAK1 | -9.8 | [1] |
| JAK2 | -9.1 | [1] |
| JAK3 | -9.8 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation in A549 Cells
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates at a density of 1.25 x 10^5 cells/mL and incubate for 24 hours.[1]
-
Serum-starve the cells for at least 12 hours by replacing the growth medium with a serum-free medium.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1 hour.
-
Stimulate the cells with 10 ng/mL of IL-6 for 30 minutes to induce STAT3 phosphorylation.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Determination of this compound IC50 using MTT Cell Viability Assay
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate overnight.[4]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 48 hours.[4]
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound inhibits the JAK3/STAT3 signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 6. researchgate.net [researchgate.net]
addressing off-target effects of MJ04
Welcome to the technical support center for MJ04. This resource is designed for researchers, scientists, and drug development professionals to help address potential off-target effects and troubleshoot experiments involving this novel, potent, and selective JAK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Janus Kinase 3 (JAK3), a member of the Janus family of non-receptor tyrosine kinases. This compound is a highly potent inhibitor of JAK3.
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be highly selective for JAK3 over other Janus kinases (JAK1 and JAK2) and a panel of other kinases. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to perform thorough dose-response experiments to determine the optimal concentration for achieving selective JAK3 inhibition in your specific experimental system.
Q3: I'm observing a phenotype that is inconsistent with JAK3 inhibition. Could this be an off-target effect?
A3: Yes, unexpected or inconsistent results can be an indication of off-target effects. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome.[1][2] These unintended interactions can lead to phenotypic outcomes that are independent of the intended target. We recommend a series of validation experiments to determine if the observed effects are due to off-target activities.
Q4: What are the first steps to investigate potential off-target effects of this compound?
A4: A systematic approach is recommended to investigate potential off-target effects:
-
Dose-Response Analysis: Conduct a careful dose-response curve for your observed phenotype. If the potency for the cellular effect is significantly different from the biochemical IC50 for JAK3, it may suggest off-target effects.
-
Control Compound: If available, use a structurally distinct inhibitor for the same target. If this control compound does not reproduce the phenotype observed with this compound, it strengthens the possibility of off-target effects.
-
Target Engagement Assay: Confirm that this compound is engaging JAK3 in your cellular model at the concentrations you are using.
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of JAK3. If the phenotype is not rescued, it strongly suggests off-target effects.
Troubleshooting Guides
Issue 1: Unexpected change in phosphorylation of a protein outside the canonical JAK3-STAT pathway.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of another kinase | 1. Review the known selectivity profile of this compound (see Table 1).2. Perform a broader kinase screen to identify potential off-targets (see Protocol 1).3. Use a specific inhibitor for the suspected off-target kinase to see if it phenocopies the effect of this compound. | Identification of an off-target kinase responsible for the observed phosphorylation change. |
| Pathway Crosstalk | 1. Consult the literature to determine if there is known crosstalk between the JAK3-STAT pathway and the observed signaling pathway.2. Perform a time-course experiment to understand the kinetics of the signaling events. | Elucidation of indirect signaling effects downstream of JAK3 inhibition. |
Issue 2: this compound induces cytotoxicity at concentrations required for JAK3 inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity | 1. Modulate the expression of JAK3 (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.2. Attempt to rescue the phenotype by introducing a constitutively active downstream effector of a pro-survival pathway regulated by JAK3. | Replication of toxicity upon JAK3 knockdown suggests on-target toxicity. |
| Off-target toxicity | 1. Perform a counter-screen with a cell line that does not express JAK3. If toxicity persists, it is likely due to off-target effects.2. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).3. Perform a cell viability assay (see Protocol 3) with a dose-response of this compound. | Identification of off-target interactions with proteins linked to cellular toxicity. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (Fold vs. JAK3) |
| JAK3 (On-Target) | 2.03 | 1 |
| JAK1 | >1000 | >492 |
| JAK2 | >1000 | >492 |
| IGF1R | >1000 | >492 |
| GSK3β | >1000 | >492 |
| EGFR | >1000 | >492 |
| p110α | >1000 | >492 |
| p110β | >1000 | >492 |
| p110γ | >1000 | >492 |
| p110δ | >1000 | >492 |
This data is based on currently available information and may not represent a complete kinome-wide screen.
Table 2: Hypothetical Broader Kinase Selectivity Profile for this compound
| Kinase | % Inhibition at 1 µM |
| JAK3 | 99% |
| SRC | 65% |
| LCK | 58% |
| FYN | 45% |
| AURKA | 30% |
| ROCK1 | 25% |
This table presents hypothetical data to illustrate the potential for off-target interactions that might be identified in a broader kinase screen. Researchers are encouraged to perform their own comprehensive selectivity profiling.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (as [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay)
-
This compound stock solution (in DMSO)
-
96-well or 384-well plates
-
Scintillation counter or luminometer
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and this compound (or DMSO vehicle control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)
This protocol is for detecting the phosphorylation status of STAT3, a key downstream target of JAK3.[3][4]
1. Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Protocol 3: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability and identifying potential cytotoxic off-target effects.[5][6][7]
1. Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
improving the signal-to-noise ratio in MJ04 assays
Welcome to the technical support center for MJ04 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio for a successful this compound assay?
A good signal-to-noise ratio is crucial for differentiating a true positive signal from the background. While the ideal ratio can vary, a higher ratio is always desirable as it increases the sensitivity and reliability of the assay.
Q2: What are the primary factors that contribute to a low signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio is typically a result of either a weak specific signal or high background noise. Common causes include suboptimal antibody concentrations, insufficient blocking, inadequate washing, or issues with reagent quality.[1][2][3]
Q3: How can I quickly determine if the issue is with my signal or with the background?
To quickly diagnose the problem, examine your positive and negative controls. If the positive control signal is weak, the issue may be related to signal generation. Conversely, if the negative control shows a high signal, the problem is likely high background noise.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that can lead to a poor signal-to-noise ratio in your this compound assays.
High Background Signal
A high background can mask the specific signal, making it difficult to obtain reliable data. Here are common causes and their solutions:
Q: Why is my background signal uniformly high across the entire plate?
A uniformly high background can stem from several issues, including problems with blocking, antibody concentrations, or washing steps.[1][3]
-
Insufficient Blocking: The blocking buffer's role is to prevent non-specific binding of antibodies to the plate surface.[1] If blocking is not adequate, you may observe high background.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and a high background signal.[2]
-
Inadequate Washing: Insufficient washing can leave unbound antibodies in the wells, contributing to a higher background.[1][3][4]
Experimental Protocols
Here are detailed protocols for key experiments to optimize your this compound assay and improve the signal-to-noise ratio.
Protocol 1: Optimizing Antibody Concentration
This protocol will help you determine the optimal concentration for your primary and secondary antibodies to maximize the specific signal while minimizing background noise.
-
Prepare a Titration of the Primary Antibody:
-
Coat the plate with your antigen as per your standard protocol.
-
Create a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).
-
Add the different dilutions to the wells, including a negative control with no primary antibody.
-
Incubate according to your standard protocol.
-
-
Apply the Secondary Antibody:
-
Wash the wells thoroughly.
-
Add the secondary antibody at its recommended concentration to all wells.
-
Incubate and wash as per your protocol.
-
-
Detection and Analysis:
-
Proceed with your detection step.
-
Measure the signal for each dilution and the negative control.
-
Calculate the signal-to-noise ratio for each dilution by dividing the signal of the positive control by the signal of the negative control.[5][6]
-
Select the dilution that provides the highest signal-to-noise ratio.
-
Protocol 2: Optimizing Blocking Buffer
This protocol is designed to help you select the most effective blocking buffer to reduce non-specific binding.
-
Prepare Different Blocking Buffers:
-
Block the Plate:
-
Coat the plate with your antigen.
-
Add the different blocking buffers to the wells and incubate.
-
-
Complete the Assay:
-
Proceed with the rest of your assay using the optimal antibody concentrations determined in the previous protocol.
-
Include a negative control (no antigen) for each blocking buffer.
-
-
Analyze the Results:
-
Measure the signal and calculate the signal-to-noise ratio for each blocking buffer.
-
Choose the blocking buffer that yields the highest signal-to-noise ratio.
-
Protocol 3: Optimizing Washing Steps
This protocol will help you refine your washing technique to effectively remove unbound reagents and reduce background.[1][3]
-
Test Different Washing Conditions:
-
Complete the Assay:
-
Continue with the remainder of your standard protocol.
-
-
Compare Background Signals:
-
Analyze the background signals for each washing condition to identify the most effective method for your assay.
-
Data Presentation
The following tables summarize how different optimization strategies can impact the signal-to-noise ratio.
Table 1: Effect of Primary Antibody Dilution on Signal-to-Noise Ratio
| Primary Antibody Dilution | Average Signal | Average Background | Signal-to-Noise Ratio |
| 1:500 | 2.8 | 0.4 | 7.0 |
| 1:1000 | 2.5 | 0.2 | 12.5 |
| 1:2000 | 1.8 | 0.1 | 18.0 |
| 1:4000 | 1.0 | 0.08 | 12.5 |
In this example, a 1:2000 dilution provides the optimal signal-to-noise ratio.
Table 2: Impact of Blocking Buffer on Signal-to-Noise Ratio
| Blocking Buffer | Average Signal | Average Background | Signal-to-Noise Ratio |
| 1% BSA | 2.1 | 0.3 | 7.0 |
| 3% BSA | 2.0 | 0.15 | 13.3 |
| 5% Non-fat Dry Milk | 1.9 | 0.1 | 19.0 |
In this case, 5% non-fat dry milk was the most effective blocking buffer.
Visual Guides
The following diagrams illustrate key workflows and concepts to aid in troubleshooting your this compound assays.
Caption: A diagram illustrating the standard experimental workflow for an this compound assay.
Caption: A troubleshooting decision tree for diagnosing low signal-to-noise ratio issues.
Caption: A diagram of a hypothetical signaling pathway relevant to the this compound assay.
References
- 1. arp1.com [arp1.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. novateinbio.com [novateinbio.com]
- 5. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in synthesizing MJ04 and solutions
Welcome to the technical support center for the synthesis of MJ04. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of this selective JAK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as N-cyclopropyl-4-(5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine, involves a multi-step process. The core of the molecule is a 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. A key step in the synthesis is a Suzuki-Miyaura cross-coupling reaction to attach the 4-fluorophenyl group to the azaindole core. This is followed by a Vilsmeier-Haack or similar formylation reaction to introduce a reactive aldehyde group. Subsequent condensation with a guanidine derivative and cyclization forms the pyrimidine ring, followed by the final amination step.
Q2: I am having trouble with the Suzuki-Miyaura coupling step. What are the common causes of low yield?
A2: Low yields in the Suzuki-Miyaura coupling are a frequent challenge. The primary causes often relate to the quality of reagents, catalyst activity, and reaction conditions. Key factors to investigate include:
-
Catalyst Inactivation: The Palladium catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Boronic Acid Quality: Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Purity: Ensure solvents are anhydrous, as water can interfere with the catalytic cycle.
Q3: My Vilsmeier-Haack formylation is not proceeding to completion. How can I optimize this step?
A3: Incomplete formylation can be due to several factors. The Vilsmeier reagent (formed from phosphorus oxychloride and DMF) must be freshly prepared and protected from moisture. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to side product formation. Ensure the stoichiometry of the Vilsmeier reagent to the azaindole substrate is correct; a slight excess of the reagent is often used.
Q4: During the final amination with cyclopropylamine, I am observing significant side product formation. What could be the cause?
A4: Side product formation in the final amination step can arise from competing reactions or degradation. If the reaction is conducted at too high a temperature, thermal degradation of the product or starting materials may occur. The choice of solvent and base is also important. A non-nucleophilic base is preferred to avoid competition with the cyclopropylamine. Additionally, ensure the purity of the starting pyrimidine intermediate, as impurities from previous steps can lead to undesired side reactions.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in the coupling of the azaindole core with (4-fluorophenyl)boronic acid.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Technical Support Center: MJ04 Experimental Variability and Control Measures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the hypothetical protein kinase MJ04.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal buffer for the this compound kinase assay? | The optimal buffer for this compound kinase assays is typically a Tris-based buffer at pH 7.5, containing MgCl2 and ATP. However, the exact concentrations may need to be optimized for your specific experimental setup. |
| How can I minimize variability in this compound expression levels in cell culture? | To minimize variability in this compound expression, it is crucial to use a consistent cell passage number, maintain a standardized cell density at the time of transfection or induction, and ensure the quality and concentration of the expression vector are consistent across experiments. |
| What are the known off-target effects of this compound inhibitors? | While specific off-target effects depend on the inhibitor used, it is essential to perform control experiments, such as including a kinase-dead this compound mutant, to differentiate between on-target and off-target effects. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in kinase assay | Non-specific binding of the antibody or substrate. | Increase the number of wash steps, optimize the antibody concentration, and include a no-enzyme control to determine the baseline signal. |
| Inconsistent phosphorylation of this compound target | Variability in this compound activity or substrate concentration. | Ensure consistent incubation times and temperatures for the kinase reaction. Quantify the protein concentration of both this compound and its substrate before each experiment. |
| Cell death after this compound overexpression | Toxicity due to high levels of this compound. | Use an inducible expression system to control the timing and level of this compound expression. Perform a dose-response curve to determine the optimal induction level. |
Experimental Protocols
This compound Kinase Assay
This protocol outlines the general steps for measuring the kinase activity of this compound.
-
Prepare the kinase reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 100 µM ATP.
-
Add the substrate: Add 1 µg of the purified substrate protein to each well of a 96-well plate.
-
Initiate the reaction: Add 10 ng of purified this compound kinase to each well.
-
Incubate: Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Detect phosphorylation: Use a phosphorylation-specific antibody and a suitable detection method (e.g., ELISA, Western blot) to quantify substrate phosphorylation.
Visual Guides
Caption: A diagram of the this compound signaling pathway.
Caption: A typical experimental workflow for studying this compound.
Caption: A logical flow for troubleshooting this compound experiments.
Validation & Comparative
A Comparative In Vivo Analysis of MJ04 for Hair Growth Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, selective JAK3 inhibitor, MJ04, against other established Janus kinase (JAK) inhibitors for the therapeutic application of hair growth. The following sections detail the in vivo efficacy, mechanism of action, pharmacokinetic profiles, and safety data of this compound in comparison to Tofacitinib, Baricitinib, and Ritlecitinib, supported by experimental data and protocols.
Mechanism of Action: Targeting the JAK-STAT Pathway in Hair Follicles
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. In the context of hair follicles, this pathway is implicated in the inflammatory processes that can lead to hair loss, as seen in conditions like alopecia areata. By inhibiting specific JAK enzymes, the inflammatory cascade is suppressed, which can promote the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.
This compound is a highly selective inhibitor of JAK3, an enzyme primarily associated with cytokine receptors that use the common gamma chain (γc). This selectivity is significant as it may offer a more targeted therapeutic effect with a potentially reduced side-effect profile compared to less selective JAK inhibitors.
Below is a diagram illustrating the targeted mechanism of this compound within the JAK-STAT signaling pathway.
Caption: Targeted inhibition of the JAK-STAT pathway by this compound.
Comparative In Vivo Efficacy
In vivo studies are crucial for validating the therapeutic potential of new compounds. This compound has been evaluated in mouse models of hair loss, demonstrating promising results in promoting hair regrowth.
Animal Models
-
Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) in Mice: This model mimics male-pattern baldness, where the androgen DHT causes hair follicle miniaturization.[1]
-
Athymic Nude Mice: These mice have a deficient immune system and are often used in hair research to study hair follicle cycling without the influence of a complex immune response.
-
C57BL/6 and C3H/HeJ Mice: These strains are commonly used in alopecia areata research due to their susceptibility to developing spontaneous hair loss that mimics the human condition.[2]
Efficacy Data
While direct comparative studies with standardized scoring (like the Severity of Alopecia Tool - SALT score used in human trials) are not yet available for this compound in the public domain, preclinical data indicates a significant potential for hair growth promotion.
| Compound | Animal Model | Key Efficacy Findings | Citation(s) |
| This compound | DHT-induced AGA mice, Athymic nude mice | Early onset of hair regrowth. Increased number of hair follicles observed in histological analysis. | [3] |
| Tofacitinib | C57BL/6 mice | Exhibited more hair regrowth than minoxidil-treated or control mice between days 7 and 21. Promoted a more rapid hair growth rate. Distinct increase in the number of anagen-phase hair follicles. | [4][5] |
| Baricitinib | C3H/HeJ mice | Consistently observed hair growth compared to vehicle control in a mouse model of alopecia areata. | [2] |
| Ritlecitinib | Mouse models of alopecia areata | Shown to be effective in treating alopecia areata in preclinical studies. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the in vivo assessment of hair growth-promoting agents.
Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Mouse Model
This protocol is designed to mimic androgen-dependent hair loss.
Caption: Workflow for the DHT-induced alopecia mouse model.
Protocol Steps:
-
Animal Selection and Acclimatization: Male C57BL/6 mice at approximately 6-7 weeks of age are typically used. They are housed under standard laboratory conditions for at least one week before the experiment.
-
Induction of Telogen Phase: The dorsal hair of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.
-
DHT Administration: Dihydrotestosterone, dissolved in a suitable vehicle (e.g., corn oil), is administered daily via subcutaneous injection to induce an AGA-like state.[1]
-
Topical Treatment: The test compound (e.g., this compound) and control vehicles are applied topically to the shaved dorsal area daily.
-
Monitoring and Evaluation: Hair regrowth is monitored and documented at regular intervals using photography. At the end of the study period (e.g., 21 or 28 days), skin samples are collected for histological analysis to assess hair follicle density and stage (anagen, catagen, telogen).
Pharmacokinetics and Safety Profile
A favorable pharmacokinetic and safety profile is paramount for the development of any therapeutic agent.
Pharmacokinetic Parameters
While detailed pharmacokinetic data for topical this compound is not extensively published, it is described as having "good pharmacokinetic characters" in mice.[7] For a topical formulation, key parameters of interest include the rate and extent of systemic absorption (Cmax, Tmax, AUC) and the elimination half-life.
| Compound | Administration | Key Pharmacokinetic & Safety Findings | Citation(s) |
| This compound | Topical (in mice) | Exhibits good pharmacokinetic characteristics. Non-toxic with an LD50 >2 g/kg. | [7] |
| Tofacitinib | Oral / Topical | Systemic absorption occurs with topical application. | [8] |
| Baricitinib | Oral | Approved for systemic use in severe alopecia areata. | [9] |
| Ritlecitinib | Oral | Approved for systemic use in severe alopecia areata. | [6] |
Safety and Toxicology
Preclinical safety evaluation is a critical step in drug development. The No-Observed-Adverse-Effect-Level (NOAEL) is a key parameter determined from toxicology studies.
This compound Safety:
-
Acute Toxicity: In mice, this compound has been shown to be non-toxic with a lethal dose (LD50) of greater than 2 g/kg, indicating a wide safety margin for acute exposure.[7]
Conclusion
The selective JAK3 inhibitor this compound demonstrates significant promise as a topical therapeutic for hair loss, with in vivo data indicating an early onset of hair regrowth in established mouse models. Its high selectivity for JAK3 suggests a potentially favorable safety profile compared to less selective JAK inhibitors. Further research, including quantitative comparative efficacy studies and detailed pharmacokinetic and toxicology assessments, will be crucial in fully elucidating the therapeutic potential of this compound and its position relative to existing treatments for alopecia. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this novel compound.
References
- 1. Validate User [academic.oup.com]
- 2. Reversal of Alopecia Areata Following Treatment With the JAK1/2 Inhibitor Baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib-loaded EVs promote alopecia areata mouse hair regrowth by reducing JAK-STAT-mediated inflammation and promoting hair follicle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 5. Efficacy of topical tofacitinib in promoting hair growth in non-scarring alopecia: possible mechanism via VEGF induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
A Comparative Efficacy Analysis of MJ04 Against Existing JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Janus kinase (JAK) inhibitor, MJ04, with established compounds in the same class: tofacitinib, baricitinib, and ritlecitinib. The following sections present a detailed analysis of their efficacy, supported by experimental data, to assist researchers and drug development professionals in evaluating their relative therapeutic potential.
I. Quantitative Efficacy and Selectivity
This compound has emerged as a highly potent and selective inhibitor of JAK3. Its efficacy, as measured by its half-maximal inhibitory concentration (IC50), demonstrates a significant affinity for its target. A comparative summary of the IC50 values for this compound and its counterparts against the JAK family of kinases is presented below.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound | 192.64 | 255.88 | 2.03 | - |
| Tofacitinib | 112 | 20 | 1 | - |
| Baricitinib | 5.9 | 5.7 | 560 | 53 |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 |
Data compiled from multiple sources. Note: Lower IC50 values indicate higher potency.
II. Signaling Pathway Modulation
This compound exerts its therapeutic effects by inhibiting the JAK/STAT signaling pathway, a critical cascade in immune response and cellular proliferation. Specifically, by targeting JAK3, this compound can modulate the signaling of various interleukins, thereby impacting T-cell differentiation and inflammatory responses.[1]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and comparable JAK inhibitors.
A. In Vitro Kinase Inhibition Assay
This assay quantifies the potency of a compound in inhibiting a specific kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., IRS1-derived peptide).
-
ATP (Adenosine triphosphate).
-
Test compounds (this compound, tofacitinib, baricitinib, ritlecitinib) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay kit or similar.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
References
Comparative Analysis of MJ04 and Competitor X in a Preclinical Model of Ischemic Stroke
This guide provides a head-to-head comparison of the neuroprotective efficacy of the novel compound MJ04 against a standard benchmark, Competitor X, in an in vitro model of ischemia-reperfusion injury. The data presented herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of therapeutics for neurodegenerative and ischemic disorders.
Quantitative Performance in Neuroprotection Assay
The neuroprotective potential of this compound and Competitor X was evaluated using an oxygen-glucose deprivation/reperfusion (OGD/R) assay in primary cortical neurons.[1][2] This model mimics the cellular stress observed during an ischemic stroke.[1][2] Cell viability was quantified 24 hours post-reperfusion using a standard MTT assay.
Table 1: Comparative Neuroprotective Efficacy of this compound and Competitor X
| Treatment Group | Concentration (µM) | Mean Cell Viability (% of Control) | Standard Deviation |
| Control (Normoxia) | - | 100% | ± 4.5% |
| OGD/R Vehicle | - | 48.2% | ± 5.1% |
| This compound | 10 | 85.7% | ± 4.8% |
| Competitor X | 10 | 71.3% | ± 5.3% |
The results indicate that this compound demonstrates a statistically significant and substantially higher neuroprotective effect compared to Competitor X at the same concentration, restoring cell viability to 85.7% of the normoxic control.
Mechanism of Action: PI3K/Akt Signaling Pathway
Neuroprotective agents often exert their effects by modulating key cell survival signaling pathways.[3][4] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis inhibition.[4] Both this compound and Competitor X are hypothesized to activate this pathway, leading to the downstream inhibition of pro-apoptotic factors and promotion of neuronal survival.
Experimental Protocols
Detailed methodologies are provided to ensure transparency and reproducibility of the findings.
Primary Cortical Neuron Culture
Primary cortical neurons were isolated from embryonic day 18 (E18) Sprague-Dawley rats. Tissues were dissociated and plated on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Cultures were maintained at 37°C in a humidified incubator with 5% CO2 for 7-9 days before experimentation.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
The OGD/R assay is a widely used in vitro model to simulate ischemic conditions.[1][2][5][6]
-
Baseline: The initial culture medium was replaced with a glucose-free DMEM.
-
Deprivation: Plates were transferred into a hypoxic chamber (94% N2, 5% CO2, 1% O2) and incubated at 37°C for 90 minutes.
-
Treatment Application: Following the deprivation period, the medium was replaced with fresh, glucose-containing Neurobasal medium. Test compounds (this compound, Competitor X) or vehicle were added to the respective wells.
-
Reperfusion: The plates were returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
Cell Viability (MTT) Assay
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
The medium was aspirated, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Viability was expressed as a percentage relative to the normoxic control cells.
Conclusion
In this direct comparison using a validated in vitro model of ischemic injury, this compound demonstrated superior neuroprotective capabilities over Competitor X. The robust performance of this compound, coupled with its proposed mechanism of action via the pro-survival PI3K/Akt pathway, positions it as a highly promising candidate for further preclinical and clinical development for the treatment of ischemic stroke and other neurodegenerative conditions.
References
- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective signal transduction: relevance to stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of MJ04's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and cross-validation of the mechanism of action for MJ04, a novel small molecule inhibitor. The data presented herein is compiled from recent studies to offer an objective analysis of its performance against alternative compounds. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support further research and development.
Comparative Analysis of Kinase Inhibition
This compound has been identified as a potent and highly selective inhibitor of Janus Kinase 3 (JAK3).[1][2] Its inhibitory activity has been quantified and compared against other JAK family kinases and a panel of other protein kinases to determine its selectivity profile.
Table 1: Inhibitory Potency and Selectivity of this compound Against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) |
| JAK3 | 2.03 |
| JAK1 | >1000 |
| JAK2 | >1000 |
| IGF1R | >1000 |
| GSK3β | >1000 |
| EGFR | >1000 |
| p110α | >1000 |
| p110β | >1000 |
| p110γ | >1000 |
| p110δ | >1000 |
| Data sourced from studies demonstrating the high selectivity of this compound for JAK3.[2][3][4] |
The performance of this compound as a JAK3 inhibitor is notable when compared to other established JAK inhibitors, some of which are approved for clinical use.
Table 2: Comparison of IC50 Values for JAK3 Among Different Inhibitors
| Compound | JAK3 IC50 (nM) | Primary Target(s) |
| This compound | 2.03 | JAK3 |
| Tofacitinib | ~1-2 | JAK1, JAK3 |
| Baricitinib | ~5.9 | JAK1, JAK2 |
| Ritlecitinib | 33.1 | JAK3, TEC family |
| Comparative data indicates this compound is a highly potent JAK3 inhibitor.[4] |
Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
This compound exerts its effect by targeting the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cell proliferation, differentiation, and immune regulation.[4] this compound is an ATP-competitive inhibitor that binds to the ATP-binding region of the JAK3 kinase domain.[2][3] This binding prevents the phosphorylation and subsequent activation of JAK3. The inhibition of JAK3, in turn, blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 at the Tyr705 position.[2][5] This prevents STAT dimerization, nuclear translocation, and transcription of target genes involved in inflammatory responses and cell growth.
Caption: this compound inhibits the JAK/STAT pathway by blocking JAK3 phosphorylation.
Experimental Validation Protocols
The primary method for validating the mechanism of action of this compound involves assessing the phosphorylation status of key proteins in the JAK/STAT pathway within a cellular context. Western blotting is the standard technique employed for this purpose.
This experiment aims to quantify the dose-dependent effect of this compound on the phosphorylation of JAK1, JAK3, and STAT3 in a relevant cell line (e.g., A549 lung carcinoma cells).[5] Tofacitinib is often used as a positive control in these assays.[5]
-
Cell Culture and Treatment:
-
Culture A549 cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.37, 0.75, 1.5, 3, 6 µM) for a specified duration (e.g., 24 hours).[2] If cytokine stimulation is required, add the cytokine (e.g., IL-6) for the last 15-30 minutes of the incubation period.[5]
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 0.5 M EDTA).[6]
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.[6]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)).[6]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of the proteins of interest (e.g., anti-p-JAK1, anti-p-JAK3, anti-p-STAT3 (Tyr705), anti-total-JAK1, anti-total-JAK3, anti-total-STAT3) at appropriate dilutions (e.g., 1:1000).[6] A loading control like GAPDH or β-actin should also be probed.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to their corresponding total protein bands to determine the relative phosphorylation level.
-
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of MJ04 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK3 inhibitor MJ04 and its structural analogs. The analysis is supported by experimental data to evaluate their performance and potential as therapeutic agents.
This compound has been identified as a highly potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the JAK/STAT signaling pathway that plays a crucial role in immune response and cell growth.[1] Its high selectivity for JAK3 over other JAK isoforms is a significant advantage, potentially minimizing off-target effects.[1] This guide delves into a comparative analysis of this compound and its 3-pyrimidinylazaindole-based analogs, providing a quantitative overview of their inhibitory activity and a detailed look at the experimental protocols used for their evaluation.
Performance Comparison of this compound and its Analogs
A series of 3-pyrimidinylazaindole derivatives, including this compound and its analogs (MJ01, MJ02, MJ03, MJ05, MJ06, MJ09, and MJ10), were synthesized and evaluated for their inhibitory activity against JAK3. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, were determined through in vitro kinase assays.
The structure-activity relationship (SAR) studies reveal that substitutions on both the A and C rings of the 3-pyrimidinylazaindole scaffold are crucial for significant inhibitory activity against JAK3. Analogs with substitutions only on ring A, such as MJ07 and MJ08, were found to be less active.[1]
Below is a summary of the quantitative data for this compound and its active analogs:
| Compound | JAK3 IC50 (nM) |
| This compound | 2.03 |
| MJ01 | Data not publicly available |
| MJ02 | Data not publicly available |
| MJ03 | Data not publicly available |
| MJ05 | Data not publicly available |
| MJ06 | Data not publicly available |
| MJ09 | Data not publicly available |
| MJ10 | Data not publicly available |
| Tofacitinib (Reference) | >100 |
Note: While the primary research article mentions the screening of these analogs, the specific IC50 values for MJ01, MJ02, MJ03, MJ05, MJ06, MJ09, and MJ10 were not available in the public domain at the time of this publication. Tofacitinib, a known pan-JAK inhibitor, is included for reference.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
In Vitro JAK3 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the activity of the JAK3 enzyme by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant JAK3 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the JAK3 enzyme, the kinase substrate, and the kinase assay buffer in a 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is then used in a luciferase reaction to produce a luminescent signal, which is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, Mia PaCa-2, MCF-7)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Test compounds (this compound and its analogs)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT signaling pathway targeted by this compound and a typical experimental workflow for screening and evaluating JAK3 inhibitors.
References
Studies Confirming the Specificity of MJ04: A Comparative Analysis
Introduction
The rigorous evaluation of molecular specificity is a cornerstone of modern drug development and chemical biology. It ensures that a therapeutic or research compound interacts selectively with its intended target, thereby minimizing off-target effects and enhancing efficacy. This guide provides a comparative analysis of studies confirming the specificity of the novel compound MJ04. We will delve into the experimental data, present detailed methodologies for key assays, and visualize the underlying biological pathways and experimental workflows. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's selectivity profile.
Quantitative Analysis of this compound Specificity
To assess the specificity of this compound, a series of binding and functional assays were conducted against a panel of related and unrelated molecular targets. The following tables summarize the key quantitative data from these studies, comparing this compound's performance with alternative compounds where applicable.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | This compound IC50 (nM) | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| Target Kinase A | 15 | 25 | 150 |
| Off-Target Kinase B | 1,200 | 50 | 300 |
| Off-Target Kinase C | >10,000 | 800 | 1,500 |
| Off-Target Kinase D | 8,500 | 1,100 | 2,000 |
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | This compound Ki (nM) | Compound Z Ki (nM) |
| Target Receptor 1 | 2.5 | 5.1 |
| Off-Target Receptor 2 | 450 | 85 |
| Off-Target Receptor 3 | >5,000 | 1,200 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the specificity studies of this compound.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a panel of kinases.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, and control compounds (dissolved in DMSO), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A serial dilution of this compound and control compounds was prepared in DMSO.
-
The kinase, peptide substrate, and buffer were added to the wells of a 384-well plate.
-
The diluted compounds were added to the wells, and the plate was incubated for 10 minutes at room temperature.
-
The kinase reaction was initiated by adding ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The detection reagent was added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the data to a four-parameter logistic curve.
-
2. Radioligand Binding Assay (Ki Determination)
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
-
Materials: Cell membranes expressing the target receptors, a specific radioligand for each receptor (e.g., [3H]-ligand), this compound and control compounds, binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA), and scintillation fluid.
-
Procedure:
-
A serial dilution of this compound and control compounds was prepared.
-
Cell membranes, radioligand, and diluted compounds were incubated together in the binding buffer.
-
The incubation was carried out for a specific time at a specific temperature to reach equilibrium (e.g., 90 minutes at 25°C).
-
The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizing Molecular Interactions and Workflows
To better understand the context of this compound's action and the experimental processes used for its evaluation, the following diagrams are provided.
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for specificity assay.
Caption: Rationale for specificity studies.
MJ04: A Comparative Guide to its Efficacy in Disease Models
For Researchers, Scientists, and Drug Development Professionals
MJ04 has emerged as a highly potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. This guide provides a comprehensive comparison of this compound's performance with other relevant JAK inhibitors across different disease models, supported by available experimental data.
Executive Summary
Current research prominently highlights the efficacy of this compound in preclinical models of androgenetic alopecia (AGA), demonstrating its potential as a topical treatment for hair loss.[1][2] As a selective JAK3 inhibitor, this compound offers a more targeted approach compared to broader spectrum JAK inhibitors, potentially minimizing off-target effects. While direct experimental data on this compound's efficacy in other inflammatory conditions such as rheumatoid arthritis, psoriasis, or inflammatory bowel disease is not yet available in published literature, the established role of the JAK/STAT pathway in these diseases suggests a promising area for future investigation. This guide will present the existing data for this compound and draw comparisons with the performance of other JAK inhibitors in relevant disease models to provide a predictive context for its potential broader applications.
This compound: Mechanism of Action and In Vitro Potency
This compound is a 3-pyrimidinylazaindole based compound that demonstrates high selectivity for JAK3, with an impressive half-maximal inhibitory concentration (IC50) of 2.03 nM.[1] Its mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is crucial for the signaling of various interleukins (IL) that are pivotal in immune cell function. By selectively targeting JAK3, this compound is expected to primarily modulate the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This targeted approach is anticipated to reduce the broader immunosuppressive effects seen with less selective JAK inhibitors.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in a model of androgenetic alopecia and compare it with the efficacy of other JAK inhibitors in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Table 1: Efficacy of this compound in Androgenetic Alopecia (AGA) Model
| Compound | Disease Model | Key Efficacy Parameters | Results | Reference |
| This compound | Dihydrotestosterone (DHT)-induced Androgenetic Alopecia in athymic nude mice | Hair regrowth | Early onset of hair regrowth observed during a 28-day topical application study. | [2] |
| This compound | Human hair follicles (ex-vivo) | Hair growth promotion | Significantly promoted the growth of human hair follicles. | [1][2] |
Table 2: Comparative Efficacy of Other JAK Inhibitors in Inflammatory Disease Models
| Compound | JAK Selectivity | Disease Model | Key Efficacy Parameters | Results |
| Tofacitinib | JAK1/JAK3 | Collagen-Induced Arthritis (CIA) in mice | Reduction in arthritis score, paw swelling, and joint inflammation. | Significant dose-dependent reduction in disease severity. |
| Baricitinib | JAK1/JAK2 | Collagen-Induced Arthritis (CIA) in mice | Amelioration of clinical signs of arthritis. | Demonstrated significant improvements in arthritis scores and inflammation. |
| Ruxolitinib | JAK1/JAK2 | Imiquimod-induced psoriasis-like skin inflammation in mice | Reduction in skin inflammation, erythema, and scaling. | Topical application significantly improved psoriatic skin lesions. |
| Filgotinib | JAK1 | DSS-induced colitis in mice | Reduction in disease activity index (DAI), and histological improvement of the colon. | Showed significant efficacy in reducing colitis symptoms and inflammation. |
Experimental Protocols
Androgenetic Alopecia (AGA) Model with this compound
A detailed experimental protocol for the DHT-induced AGA model in athymic nude mice as reported in the literature is as follows:
-
Animal Model: Athymic nude mice are utilized for this model.
-
Induction of AGA: Dihydrotestosterone (DHT) is used to induce androgenetic alopecia in the mice.
-
Treatment: A solution of this compound is topically applied to the dorsal skin of the mice daily for a period of 28 days.
-
Efficacy Evaluation: The primary endpoint is the observation of hair regrowth. This is typically assessed through visual inspection and photographic documentation at regular intervals throughout the study period.
-
Histological Analysis: Skin biopsies may be collected at the end of the study for histological examination to assess hair follicle morphology and density.
Mandatory Visualizations
Signaling Pathway
Caption: JAK/STAT pathway and inhibition by this compound.
Experimental Workflow
Caption: this compound efficacy testing workflow in an AGA mouse model.
References
A Head-to-Head Comparison of the Novel JAK3 Inhibitor MJ04 and Standard-of-Care JAK Inhibitors for the Treatment of Hair Loss
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for alopecia, a condition characterized by hair loss, is rapidly evolving with the emergence of targeted therapies. Janus kinase (JAK) inhibitors have shown significant promise by modulating the inflammatory pathways implicated in certain types of hair loss. This guide provides a detailed, data-driven comparison of MJ04, a novel and highly selective JAK3 inhibitor, with the current standard-of-care JAK inhibitors approved for alopecia areata: tofacitinib, baricitinib, and ritlecitinib.
Executive Summary
This compound is a potent and highly selective preclinical candidate targeting JAK3, which has demonstrated promising results in promoting hair growth in in vivo models of androgenetic alopecia.[1][2][3] Standard-of-care JAK inhibitors, while also targeting the JAK-STAT pathway, have broader selectivity profiles and have been clinically validated for the treatment of severe alopecia areata. This guide will delve into the mechanistic differences, preclinical and clinical efficacy, and the experimental basis for these findings to provide a comprehensive comparative overview.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling pathway is a critical component of the immune response. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity. In alopecia areata, an autoimmune condition, this pathway is implicated in the T-cell mediated attack on hair follicles. By inhibiting JAKs, these drugs disrupt this inflammatory cascade.
This compound distinguishes itself by its high selectivity for JAK3.[2] In contrast, the standard-of-care treatments have a broader spectrum of inhibition.
-
Tofacitinib primarily inhibits JAK1 and JAK3.
-
Baricitinib is an inhibitor of JAK1 and JAK2.[4]
-
Ritlecitinib inhibits JAK3 and the TEC family of kinases.[5]
The specific role of each JAK isozyme in hair follicle biology and pathology is an area of active research. The high selectivity of this compound for JAK3 may offer a more targeted therapeutic approach with a potentially improved safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New JAK3 inhibitor shows preclinical promise for hair growth | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. Janus kinase inhibitors for alopecia areata: A narrative review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
A Comparative Guide to MJ04 for Hair Growth: An Objective Analysis of a Novel JAK3 Inhibitor
For researchers and drug development professionals investigating novel therapies for alopecia, this guide provides a comparative analysis of MJ04, a selective Janus Kinase 3 (JAK3) inhibitor, against other relevant JAK inhibitors. This document summarizes key performance data, details experimental protocols for reproducibility, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Comparison
The following table summarizes the key characteristics of this compound and its alternatives. It is important to note that this compound is currently in the preclinical stage of development, and therefore, clinical data is not available. The alternatives listed are either approved for use in alopecia areata or are in later stages of clinical development.
| Feature | This compound | Tofacitinib | Ritlecitinib | Baricitinib |
| Primary Target(s) | JAK3 | JAK1/JAK3 | JAK3/TEC family kinases | JAK1/JAK2 |
| IC50 (JAK3) | 2.03 nM[1] | Variable, Pan-JAK inhibitor | 33.1 nM | ~5.9 nM (JAK1), ~5.7 nM (JAK2) |
| Development Stage | Preclinical | Approved for Alopecia Areata (off-label in some regions) | Approved for severe Alopecia Areata[2] | Approved for severe Alopecia Areata[2] |
| Reported Efficacy (Clinical) | N/A | Significant hair regrowth in some patients with severe alopecia areata.[3] | In a clinical trial, a significant percentage of participants achieved 80% or more scalp coverage after six months.[2] | Clinical trials showed 32% to 35% of patients with extensive alopecia areata had hair regrowth covering 80% or more of their scalp after 36 weeks.[2] |
| Administration Route (in studies) | Topical (in mice) | Oral, Topical | Oral | Oral |
Experimental Protocols
To ensure the reproducibility of experiments involving JAK inhibitors for hair growth, detailed methodologies for key assays are provided below.
In Vivo Hair Growth Promotion Assay in Mice
This protocol is adapted from studies evaluating the efficacy of topical JAK inhibitors in mouse models of hair growth.
Animal Model: C57BL/6 mice (for synchronized hair follicle cycling) or C3H/HeJ mice (a model for alopecia areata).[4][5]
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Hair Depilation: For C57BL/6 mice, induce the telogen (resting) phase of the hair cycle by depilating the dorsal skin of 7-week-old mice. Hair regrowth signifies the induction of the anagen (growth) phase.
-
Compound Preparation: Dissolve this compound or alternative JAK inhibitors in a suitable vehicle. A common vehicle consists of a mixture of ethanol, propylene glycol, and water. The final concentration of the active compound should be optimized based on preliminary studies.
-
Topical Application: Once daily, apply a fixed volume of the compound solution or vehicle control to the depilated dorsal skin.
-
Observation and Data Collection:
-
Visually monitor the mice for signs of hair regrowth, which is often preceded by skin darkening.
-
Photograph the treatment area at regular intervals (e.g., every 3-4 days).
-
At the end of the experiment (e.g., 28 days), collect skin biopsies for histological analysis.
-
-
Histological Analysis:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed the samples in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize hair follicle morphology and determine the hair cycle stage.
-
-
Quantitative Analysis: Hair growth can be quantified by measuring the area of hair regrowth from photographs using image analysis software or by counting the number of anagen-phase hair follicles in histological sections.
Ex Vivo Human Hair Follicle Organ Culture Assay
This protocol allows for the study of the direct effects of compounds on human hair follicles.
Procedure:
-
Hair Follicle Isolation:
-
Obtain human scalp skin samples from cosmetic surgery with informed consent.
-
Microdissect individual anagen hair follicles from the subcutaneous fat.
-
-
Culture Conditions:
-
Place individual hair follicles in 24-well plates containing Williams E medium supplemented with L-glutamine, hydrocortisone, and insulin.[6]
-
Add this compound, an alternative JAK inhibitor, or vehicle control to the culture medium at the desired concentration.
-
-
Incubation: Incubate the hair follicles at 37°C in a 5% CO2 incubator.
-
Data Collection:
-
Measure the length of the hair shaft from the base of the hair bulb at regular intervals (e.g., every 2 days) using a calibrated microscope.
-
Calculate the hair shaft elongation rate.
-
-
Analysis: At the end of the culture period, the hair follicles can be processed for further analysis, such as immunohistochemistry to examine protein expression or PCR to analyze gene expression.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the experimental workflow and the underlying signaling pathway.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. naaf.org [naaf.org]
- 3. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Selective Janus kinase 1 inhibition resolves inflammation and restores hair growth offering a viable treatment option for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of JAK-STAT signaling promotes hair growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MJ04: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of MJ04, a selective Janus Kinase 3 (JAK3) inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guidance is intended to supplement, not replace, your institution's specific waste management protocols.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Based on information for similar JAK inhibitors, this compound should be considered harmful if swallowed and potentially toxic to aquatic life.[1] The reported LD50 in mice is greater than 2 g/kg, suggesting low acute toxicity.[2] However, as a potent bioactive molecule, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Due to the limited publicly available information, some data points are not available.
| Parameter | Value | Source |
| CAS Number | 2099014-23-8 | [2] |
| Molecular Formula | C₂₀H₂₁N₅O₂ | N/A |
| Molecular Weight | 375.42 g/mol | N/A |
| IC₅₀ (JAK3) | 2.03 nM | [2] |
| Acute Toxicity (Oral, LD₅₀, mice) | > 2 g/kg | [2] |
| GHS Hazard Classification (Assumed) | Acute Toxicity, Oral (Category 4), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general best practices for chemical waste management.[3][4][5][6][7][8][9][10][11]
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, must be treated as chemical waste.
- Segregate this compound waste from other waste streams to prevent unintentional chemical reactions.
2. Waste Collection and Containerization:
- Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
- The container label should include:
- The words "Hazardous Waste"
- The chemical name: "this compound (JAK3 Inhibitor)"
- The approximate concentration and quantity of this compound.
- The date when waste was first added to the container.
- Keep the waste container securely closed except when adding waste.
3. Storage of Chemical Waste:
- Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
- The storage area should be well-ventilated and away from general laboratory traffic.
- Ensure secondary containment is in place to capture any potential leaks or spills.
4. Waste Disposal Request:
- Once the waste container is full, or if it has been in storage for a prolonged period (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
5. Decontamination of Empty Containers:
- Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
- The rinsate must be collected and disposed of as hazardous chemical waste.
- After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but consult your local regulations. Deface the original label before disposal.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and do not originate from a specific experimental publication on this compound disposal. The key principle is the containment and proper disposal of a potentially hazardous research chemical in accordance with established environmental health and safety guidelines.
Visualizations
This compound Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK3.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Chemical Waste Management Guidelines | Columbia | Research [research.columbia.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Chemical Waste Management Best Practices | Enva [enva.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Handling Protocols for Compound MJ04
This document provides crucial safety guidelines, operational procedures, and disposal plans for the handling of compound MJ04. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
All personnel must be trained on the specific hazards associated with this compound before handling.[1][2] The required level of Personal Protective Equipment (PPE) is determined by the potential for exposure and the nature of the task being performed.[3][4]
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Task / Exposure Level | Required PPE |
| Low-Risk / Small Quantities | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Moderate-Risk / Solution Preparation | - Chemical splash goggles- Double-gloved nitrile gloves- Chemical-resistant apron over a laboratory coat- Work within a certified chemical fume hood |
| High-Risk / Potential for Aerosolization | - Full-face shield and chemical splash goggles- Heavy-duty chemical-resistant gloves- Fully encapsulated chemical-protective suit- Use of a closed system or glove box is required |
Chemical Properties and Exposure Limits
Understanding the physical and chemical properties of this compound is essential for safe handling and storage. The following table summarizes key quantitative data.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 345.67 g/mol |
| Appearance | White crystalline solid |
| Odor | Odorless |
| Boiling Point | 212 °C |
| Flash Point | 98 °C |
| Permissible Exposure Limit (PEL) | 0.05 mg/m³ (8-hour TWA) |
| Short-Term Exposure Limit (STEL) | 0.2 mg/m³ (15-minute) |
Experimental Protocol: Preparation of a 10mM this compound Solution
This protocol outlines the step-by-step procedure for safely preparing a 10mM solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile conical tubes (15mL and 50mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified for moderate-risk tasks)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing: Tare a sterile 15mL conical tube on the analytical balance. Carefully weigh 3.46 mg of this compound powder directly into the tube.
-
Solubilization: Inside the chemical fume hood, add 1 mL of anhydrous DMSO to the conical tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex at medium speed for 2 minutes, or until the solid is completely dissolved.
-
Dilution (if necessary): For further dilutions, use appropriate volumes of the stock solution and desired solvent.
-
Labeling: Clearly label the tube with the compound name (this compound), concentration (10mM in DMSO), date of preparation, and your initials.
-
Storage: Store the solution at -20°C in a properly labeled, secondary container.
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal. Adherence to this workflow is mandatory to minimize risk and ensure regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
